Fmoc-(R)-4-amino-5-methylhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)20(11-12-21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCJOWFPXNEOV-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153777 | |
| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-51-0 | |
| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Fmoc-(R)-4-amino-5-methylhexanoic Acid
Part 1: Strategic Overview & Retrosynthetic Analysis
The Target Molecule
Fmoc-(R)-4-amino-5-methylhexanoic acid is a critical
Molecular Specifications:
-
IUPAC Name: (R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
-
Core Scaffold:
-Amino acid (Valine derivative) -
Side Chain: Isopropyl (at C4 relative to the amine, or C5 relative to the acid)
-
Stereochemistry: (R)-configuration at the
-carbon.
Stereochemical Strategy: The Nomenclature Inversion
A common pitfall in the synthesis of
-
Precursor (L-Valine): The priorities are
(1) > (2) > (3). Configuration is (S) . -
Target (
-amino acid): The carboxyl group is replaced by a propionic acid tail ( ).-
New Priorities:
(1) > (2) > (3). -
Note: The isopropyl group (bonded to C, C, H) now outranks the elongated tail (bonded to C, H, H).
-
Because the priority of the side chain and the backbone tail flip relative to Valine, the (S)-L-Valine precursor yields the (R)-
-amino acid product (assuming the spatial arrangement is preserved).
-
Strategic Decision: We will commence synthesis with Boc-L-Valine-OH to obtain the target (R) -enantiomer.
Part 2: Detailed Synthesis Protocol
The "Boc-Wittig" Route
Direct Fmoc-protection is avoided in the early stages because the Fmoc group is base-labile (incompatible with Wittig reagents) and potentially unstable during hydrogenation. The strategy utilizes a Boc-protected scaffold, swapping to Fmoc only in the final stage.
Figure 1: Step-wise synthesis workflow from L-Valine to the Fmoc-protected
Step 1: Weinreb Amide Formation
Objective: Convert the acid to an activated amide to prevent over-reduction in Step 2.
-
Reagents: Boc-L-Val-OH (10 mmol), N,O-Dimethylhydroxylamine HCl (11 mmol), EDC·HCl (11 mmol), HOBt (11 mmol), DIPEA (22 mmol), DCM.
-
Protocol:
-
Dissolve Boc-L-Val-OH in DCM at 0°C.
-
Add reagents sequentially. Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl, Sat.
, and Brine. Dry over . -
Checkpoint:
NMR should show N-OMe (3.7 ppm) and N-Me (3.2 ppm) singlets.
-
Step 2: Reduction to Boc-L-Valinal (Aldehyde)
Objective: Generate the electrophile for chain extension.
-
Reagents:
(1.2 eq) or DIBAL-H, THF (anhydrous). -
Protocol:
-
Cool Weinreb amide in THF to -78°C (DIBAL) or 0°C (
). -
Add reducing agent dropwise. Monitor by TLC (disappearance of amide).
-
Quench: Use Fieser method or Rochelle’s salt to break emulsion.
-
Precaution: Isolate and use immediately. Amino aldehydes are prone to racemization on silica.
-
Step 3: Wittig-Horner Olefination
Objective: Install the 2-carbon tail (C2-C3) via a stabilized ylide.
-
Reagents: (Carbethoxymethylene)triphenylphosphorane (
), Toluene or THF. -
Protocol:
-
Dissolve crude aldehyde in Toluene.
-
Add Ylide (1.5 eq). Stir at RT (or mild heat 40°C) for 4-12 h.
-
Result: Formation of Ethyl (E)-4-((tert-butoxycarbonyl)amino)-5-methylhex-2-enoate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 4: Hydrogenation & Hydrolysis
Objective: Saturate the alkene and remove the ethyl ester.
-
Reagents:
(1 atm), 10% Pd/C, MeOH; followed by LiOH (aq). -
Protocol:
-
Hydrogenate the unsaturated ester for 4-6 h. Filter catalyst.
-
Dissolve residue in THF/MeOH/Water (3:1:1).
-
Add LiOH (3 eq). Stir until TLC shows acid formation.
-
Acidify to pH 3 with 1N HCl and extract with EtOAc.
-
Step 5: Global Deprotection & Fmoc Installation
Objective: Swap Boc for Fmoc.
-
Reagents: TFA/DCM (1:1); then Fmoc-OSu,
, Dioxane/Water. -
Protocol:
-
Boc Removal: Treat intermediate with TFA/DCM for 1 h. Evaporate to dryness (free amine TFA salt).
-
Fmoc Protection: Dissolve salt in 10%
. Add Fmoc-OSu (1.1 eq) dissolved in Dioxane. -
Stir 2-4 h.
-
Workup: Wash with ether (removes byproducts), acidify aqueous layer to pH 2, extract product into EtOAc.
-
Crystallization: Recrystallize from EtOAc/Hexane.
-
Part 3: Characterization & Quality Control (Self-Validating Systems)
To ensure the material is suitable for SPPS, strict QC is required.
Data Summary Table
| Parameter | Specification | Method of Verification |
| Appearance | White crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, 214 nm) |
| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H) |
| Identity | Matches Structure | |
| Water Content | < 1.0% | Karl Fischer |
| Free Amine | < 0.2% | Kaiser Test / GC (Trace) |
NMR Diagnostics
The
-
Amide NH: Doublet around 7.2–7.5 ppm (Fmoc carbamate).
-
Fmoc Protons: Set of multiplets 7.3–7.9 ppm (8 aromatic H), ~4.2–4.4 ppm (CH2-CH of fluorenyl).
- -CH (Chiral Center): Multiplet around 3.5–3.8 ppm.
-
Isopropyl Group: Distinct doublet at ~0.8–0.9 ppm (6H).
-
Backbone (
): Multiplets between 1.5–2.3 ppm. Crucial: Absence of alkene protons (5.8–6.9 ppm) confirms successful hydrogenation.
Chiral HPLC Method
To verify the (R)-enantiomer (and absence of racemization during aldehyde handling):
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Expectation: (R)-isomer typically elutes distinct from the (S)-isomer. Compare against a racemic standard prepared by mixing D- and L-Valine derived products.
QC Decision Tree
Figure 2: Quality Control decision logic for final product release.
References
-
Chem-Impex International. this compound Product Page. Retrieved from
-
University of Queensland. Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. Retrieved from
-
ResearchGate. The γ-phosphonium α-amino acid Wittig reagent 172: its synthesis and application. Retrieved from
-
BOC Sciences. Fmoc-D-valine (Precursor Reference). Retrieved from
-
Merck (Novabiochem). Enhanced specification Fmoc-amino acids (Impurity Profiles). Retrieved from
Fmoc-(R)-4-amino-5-methylhexanoic Acid: Technical Profile and Applications
[1]
Executive Summary
Fmoc-(R)-4-amino-5-methylhexanoic acid (CAS: 331763-51-0), often referred to as Fmoc-
This guide details the physicochemical properties, synthesis pathways, and solid-phase peptide synthesis (SPPS) protocols for this residue. It is critical for researchers designing "foldamers" or transition-state analogue inhibitors, where the specific spatial arrangement of the isopropyl side chain at the
Chemical Profile & Specifications
The following data consolidates the physicochemical identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) upon receipt of material.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Fmoc- |
| CAS Number | 331763-51-0 |
| Molecular Formula | |
| Molecular Weight | 367.44 g/mol |
| Chirality | (R)-enantiomer (Derived from L-Valine) |
| Appearance | White to off-white amorphous powder |
| Purity | |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Melting Point | 124–130 °C |
Structural Analysis & Stereochemistry
The nomenclature can be counter-intuitive. While derived from L-Valine (which has (S)-configuration), the resulting
-
L-Valine (S): The priority order is
. The configuration is Counter-Clockwise (S). -
-Analog (R): In 4-amino-5-methylhexanoic acid, the carboxyl group is displaced by two methylene units. The priority order at the chiral center (C4) becomes
. The isopropyl group ( ) outranks the ethyl-carboxyl chain. This swap in priority results in a Clockwise (R) configuration, despite retaining the spatial orientation of the natural L-amino acid.
Synthesis & Manufacturing Pathway
The synthesis of this compound typically proceeds via the homologation of L-Valine. The most robust route involves the reduction of the amino acid to an amino aldehyde, followed by a Wittig reaction to extend the carbon chain.
Mechanistic Causality
Direct Arndt-Eistert homologation of
DOT Diagram 1: Synthesis Workflow
The following diagram illustrates the conversion of L-Valine to the target Fmoc-
Caption: Synthesis via Wittig homologation. L-Valine stereochemistry dictates the final (R) configuration.
Applications in Drug Discovery[1][4][5]
Peptidomimetics & Foldamers
Incorporating this compound into peptide sequences disrupts the native
-
Protease Resistant: The non-natural backbone is unrecognized by endogenous proteases (trypsin, chymotrypsin), significantly extending plasma half-life.
-
Conformationally Distinct: The extra methylene groups allow for specific side-chain orientations that can explore unique binding pockets in GPCRs or protein-protein interaction interfaces.
Protease Inhibition (Statine Analogs)
This molecule is structurally homologous to Statine (found in Pepstatin), but lacks the hydroxyl group. It acts as a transition-state mimic. In aspartic protease inhibitors (e.g., for HIV protease or Renin), the
Experimental Protocols
Protocol 1: Handling and Storage
-
Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis of the Fmoc group. Desiccate before opening to prevent moisture condensation.
-
Solubility Check: Dissolve 100 mg in 1 mL DMF. The solution should be clear and colorless. If turbidity exists, sonicate or warm to 30°C. Do not filter unless necessary, as this may alter concentration.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
Gamma-amino acids are sterically less hindered at the N-terminus than
Reagents:
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Activator: DIC/Oxyma Pure or HATU/DIEA.
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Procedure:
-
Swelling: Swell resin in DMF for 20 minutes.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (
min). Wash resin with DMF. -
Activation:
-
Weigh 3.0 equivalents of This compound .
-
Dissolve in minimum DMF (approx. 0.2 M concentration).
-
Add 2.9 equivalents of HATU .
-
Add 6.0 equivalents of DIEA (N,N-Diisopropylethylamine).
-
Note: Pre-activation for 1-2 minutes is recommended.
-
-
Coupling: Add activated solution to resin. Shake/vortex for 60–90 minutes at room temperature.
-
Validation: Perform a Kaiser Test (ninhydrin). Note that
-amines may give a lighter blue color than -amines; a Chloranil test is often more sensitive for secondary amines or difficult sequences.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) if the Kaiser test is positive.
DOT Diagram 2: SPPS Cycle Integration
Caption: SPPS cycle optimized for Fmoc-gamma-amino acid incorporation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fmoc-Leucine Derivatives. Retrieved from [Link]
Engineering Next-Generation Foldamers: A Technical Guide to Fmoc-(R)-4-amino-5-methylhexanoic Acid and Its Structural Analogs
Executive Summary & Structural Significance
In the pursuit of metabolically stable peptidomimetics, Fmoc-(R)-4-amino-5-methylhexanoic acid —commonly designated as Fmoc-
Stereochemical Nuance and Causality:
The (R)-configuration at the C4 position corresponds to the natural (S)-configuration of L-valine. This apparent inversion is an artifact of the Cahn-Ingold-Prelog (CIP) priority rules. The insertion of the
Mechanistic Profiling & Folding Dynamics
The causality behind incorporating
Structural causality of Fmoc-γ⁴-L-Valine in driving protease-resistant foldamer helices.
Comparative Analysis of -Amino Acid Analogs
Structural analogs of
| Analog Name | IUPAC Nomenclature | MW (Free Acid) | Substitution Profile | Primary Application | Foldamer Helical Propensity |
| (R)-4-amino-5-methylhexanoic acid | 145.20 g/mol | C4-Isopropyl | PPI Inhibitor Scaffolds | High (12- and 14-helices) | |
| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | 159.23 g/mol | C3-Isobutyl ( | Antiepileptic Therapeutics | Moderate (10/12-helices) |
| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | 171.24 g/mol | C3,C3-Cyclohexyl | Antiepileptic Therapeutics | Low (Specific turn induction) |
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols
Standard SPPS protocols frequently fail when applied to
Step-by-Step Methodology:
-
Resin Preparation : Swell NovaPEG Rink Amide resin (25–50 µmol scale) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: PEG-based resins provide superior swelling in DMF compared to standard polystyrene, which is critical for allowing reagents to access sterically hindered reactive sites within the polymer matrix.
-
-
Fmoc Deprotection : Treat the resin with 20% (v/v) piperidine in DMF. To ensure complete deprotection, utilize microwave irradiation (2 min ramp to 80°C, 2 min hold). Wash 5x with DMF.
-
Amino Acid Activation : In a separate vial, dissolve 4.0 equivalents of this compound, 4.0 equivalents of HATU, and 8.0 equivalents of N,N-diisopropylethylamine (DIEA) in DMF (0.1 M final concentration).
-
Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. This enhanced reactivity is mandatory to overcome the slow coupling kinetics caused by the
-branched side chain.
-
-
Coupling Reaction : Transfer the activated amino acid to the resin. Nutate for 14 hours at room temperature, or apply microwave heating (75°C for 15 minutes).
-
Validation (Self-Correcting Step) : Perform a Kaiser test on a micro-cleaved sample of resin.
-
Logic: If positive (blue, indicating unreacted amines), repeat steps 3 and 4 (double coupling). If negative (yellow, indicating complete coupling), proceed to wash (5x DMF).
-
-
Cleavage : Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether and isolate via centrifugation.
Optimized SPPS workflow for sterically hindered γ-amino acids utilizing HATU activation.
Biophysical Characterization
Validating the structural integrity of
References
-
Guo, L., Chi, Y., Almeida, A. M., Guzei, I. A., Parker, B. K., & Gellman, S. H. (2009). Stereospecific synthesis of conformationally constrained gamma-amino acids: new foldamer building blocks that support helical secondary structure. Journal of the American Chemical Society, 131(44), 16018–16020.[Link]
-
Basuroy, K., Kantharaju, K., Aravinda, S., Shamala, N., & Balaram, P. (2019). Pregabalin peptides: conformational comparison of γ3- and γ4-substituted γ-amino acids in αγααα pentapeptides. Amino Acids, 51(9), 1297–1306.[Link]
(4R)-4-amino-5-methylhexanoic acid unprotected form properties
Comprehensive Technical Guide on (4R)-4-Amino-5-Methylhexanoic Acid: Properties, Synthesis, and Applications in Foldamer Engineering
Executive Summary
(4R)-4-amino-5-methylhexanoic acid—commonly referred to as γ-L-Valine or γ4-Val—is a non-proteinogenic γ-amino acid that has garnered significant attention in the fields of peptidomimetics, foldamer engineering, and rational drug design. As a two-carbon homologue of the natural α-amino acid L-Valine, this unprotected aliphatic compound introduces unique conformational constraints when incorporated into peptide backbones. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, self-validating synthetic protocols, and its critical role in modern pharmaceutical development.
Physicochemical and Structural Properties
Understanding the baseline properties of (4R)-4-amino-5-methylhexanoic acid is essential for its successful integration into solid-phase peptide synthesis (SPPS) and solution-phase assays[1].
Table 1: Quantitative and Structural Data Summary
| Property | Value |
|---|---|
| IUPAC Name | (4R)-4-amino-5-methylhexanoic acid |
| Common / Trivial Names | γ-L-Valine, γ4-Val |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| PDB Ligand ID | 0JT |
| SMILES String | O=C(O)CCC(N)C(C)C |
| Stereochemical Configuration | (R) (Derived from L-Valine) |
The Stereochemical Causality: Why L-Valine yields an (R)-enantiomer
A critical point of confusion in γ-amino acid nomenclature is the apparent inversion of stereochemical descriptors. Natural L-Valine possesses an (S) configuration. However, when subjected to a two-carbon homologation at the C-terminus to form γ-L-Valine, the Cahn-Ingold-Prelog (CIP) priorities shift. In the α-amino acid, the carboxylate group (-COOH) outranks the isopropyl side chain. In the γ-amino acid, the new propyl-carboxylic chain (-CH2-CH2-COOH) is outranked by the bulkier isopropyl group (-CH(CH3)2). Consequently, while the absolute spatial orientation of the chiral center is perfectly retained during synthesis, the CIP designation flips from (S) to (R).
Conformational Dynamics & Foldamer Propensity
The primary utility of (4R)-4-amino-5-methylhexanoic acid lies in its ability to dictate the secondary structure of synthetic peptides (foldamers). While the extra methylene groups (α and β carbons) introduce backbone flexibility, the bulky isopropyl group at the γ-carbon restricts specific dihedral angles (θ and ζ).
When incorporated into pure γ-peptides, γ4-Val strongly promotes the formation of a 14-helix (characterized by
Fig 1: Conformational logic dictating the foldamer stabilization properties of γ-L-Valine.
Synthetic Methodologies: Step-by-Step Workflow
While a double Arndt-Eistert homologation can theoretically yield γ-amino acids, it requires hazardous diazomethane and often results in complex, low-yield mixtures. The superior, field-proven route is the olefination/hydrogenation of Boc-L-valinal [3].
Protocol: Olefination-Hydrogenation Route
Causality of Design: This route is chosen because it avoids toxic reagents, provides high stereochemical fidelity, and introduces a built-in UV-active intermediate that allows the system to self-validate the completion of the reduction step.
-
Aldehyde Generation (Reduction): Convert Boc-L-Valine to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and EDC/HOBt. Causality: The Weinreb amide forms a stable 5-membered chelate upon reduction with LiAlH₄ at 0°C, preventing over-reduction to the alcohol. Quenching yields Boc-L-valinal.
-
Wittig Olefination: React Boc-L-valinal with (carbethoxymethylene)triphenylphosphorane in dichloromethane (DCM) at room temperature. This yields an α,β-unsaturated γ-amino ethyl ester.
-
Catalytic Hydrogenation (Self-Validating Step): Dissolve the unsaturated ester in methanol. Add 10% Pd/C catalyst and stir under an H₂ atmosphere (1 atm). Self-Validating Mechanism: The starting material is highly UV-active under a 254 nm lamp due to the conjugated double bond. The reaction is definitively complete when Thin-Layer Chromatography (TLC) shows a total loss of UV activity, confirming 100% reduction to the saturated ester.
-
Saponification: Treat the saturated ester with 1M LiOH in THF/H₂O (1:1) to hydrolyze the ethyl ester, yielding the Boc-protected γ-amino acid.
-
Global Deprotection: Cleave the Boc group using 50% Trifluoroacetic acid (TFA) in DCM. Evaporate the solvent and precipitate the unprotected (4R)-4-amino-5-methylhexanoic acid as a TFA salt using cold diethyl ether.
Fig 2: Step-by-step synthetic workflow for (4R)-4-amino-5-methylhexanoic acid via olefination.
Applications in Drug Development
(4R)-4-amino-5-methylhexanoic acid is a highly versatile pharmacophore utilized across several therapeutic domains:
-
Statine Analogues & Protease Inhibitors: Statine is a natural γ-amino-β-hydroxy acid found in pepstatin, a potent aspartic protease inhibitor. γ4-Val acts as a transition-state isostere. By replacing native peptide bonds with a γ-amino acid, the resulting peptidomimetic resists proteolytic cleavage while maintaining the necessary geometry to bind the active site of target proteases.
-
Neurological Targets (GABA Analogues): The compound is a structural isomer of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). While Pregabalin is a γ3-substituted GABA analog, (4R)-4-amino-5-methylhexanoic acid is a γ4-substituted analog[2]. This subtle shift in the position of the isopropyl group alters its binding affinity to the α2δ subunit of voltage-gated calcium channels and GABA aminotransferase, making it a vital scaffold for next-generation antiepileptic and neuropathic pain drugs.
-
Receptor Antagonists: Unprotected and protected forms of this compound are actively used as linkers and structural components in the synthesis of bombesin-analog peptide antagonist conjugates, which are utilized in targeted cancer imaging and radiotherapy[4].
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound before biological application, the following self-validating analytical suite must be employed:
-
Mass Spectrometry (ESI-MS): Validates the molecular weight, showing a clear
peak at m/z 146.2. -
Chiral HPLC (Stereochemical Validation): To ensure the Wittig olefination did not induce racemization at the γ-carbon, the unprotected amino acid is analyzed via a chiral stationary phase (e.g., Crownpak CR(+)). Self-Validating Mechanism: By running a sample spiked with a racemic standard of 4-amino-5-methylhexanoic acid, the researcher can definitively observe peak separation, validating that the synthetic batch maintained an enantiomeric excess (ee) > 99%.
References
-
0JT Ligand Summary Page Source: RCSB Protein Data Bank (PDB) URL:[Link]
-
Exploration of Diverse Reactive Diad Geometries for the Design of Bio-inspired Catalysts Based on a γ-Peptide Foldamer Architecture Source: ResearchGate URL:[Link]
-
Pregabalin peptides: conformational comparison of γ3- and γ4-substituted γ-amino acids in αγααα pentapeptides Source: ResearchGate URL:[Link]
- EP2252628A1 - Bombesin-analoge peptid-antagonistische konjugate Source: Google Patents URL
Sources
Fmoc-beta-amino acid derivatives for peptide design
Engineering Stability: A Technical Guide to Fmoc- -Amino Acid Derivatives in Peptide Design
Executive Summary
This technical guide addresses the integration of Fmoc-protected
The -Advantage: Structural & Metabolic Stability
The incorporation of
Proteolytic Resistance
The primary driver for using
Foldamer Propensity
1-
-amino acids (side chain on
-carbon) typically favor the 14-helix (3 residues per turn, H-bond between and ). -
Cyclic
-amino acids (e.g., ACPC) favor the 12-helix .[1]
Synthesis of Fmoc- -Amino Acids
The most robust route for generating Fmoc-
Mechanism: The Wolff Rearrangement
-
Activation: The Fmoc-
-amino acid is activated (mixed anhydride or acid chloride). -
Diazoketone Formation: Reaction with diazomethane (
) yields an -diazoketone.[2] -
Wolff Rearrangement: Silver (Ag(I)) or light-induced rearrangement converts the diazoketone into a ketene intermediate, which is trapped by water to form the
-amino acid.
Synthesis Workflow Diagram
Caption: The Arndt-Eistert homologation pathway for converting Fmoc-
Solid Phase Peptide Synthesis (SPPS) Protocols
Coupling
Coupling Reagents & Conditions
Standard HBTU/DIPEA protocols often result in incomplete coupling for
Table 1: Optimized Coupling Conditions for
| Variable | Standard | Optimized | Rationale |
| Coupling Reagent | HBTU or HCTU | HATU or PyAOP | Higher reactivity compensates for steric hindrance of the |
| Additive | HOBt | HOAt | The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect," accelerating acylation. |
| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA | TMP is a weaker base, reducing the risk of base-catalyzed racemization during slow couplings. |
| Time | 30-45 min | 2 - 4 hours | Slower kinetics require extended contact time. |
| Monitoring | Kaiser Test | Chloranil Test / Micro-cleavage | Kaiser can be ambiguous; micro-cleavage with HPLC/MS is the gold standard for validation. |
The Self-Validating SPPS Cycle
To ensure high fidelity, the synthesis cycle must include checkpoints. The "Double Coupling" strategy is default for
Caption: SPPS cycle optimized for
Structural Design: Engineering Foldamers
When designing peptides with Fmoc-
The 14-Helix vs. 12-Helix[4]
-
14-Helix: Formed by
-amino acids (homologated -amino acids).[3] It is a left-handed helix with a pitch of approx. 5 Å. It requires a specific H-bond geometry ( ). -
12-Helix: Formed by cyclic
-amino acids (e.g., trans-2-aminocyclopentanecarboxylic acid). It is tighter and more rigid.
Table 2: Design Rules for
| Structure | Monomer Requirement | H-Bond Pattern | Stability Factor |
| 14-Helix | Acyclic | Stabilized by side-chain salt bridges; destabilized by bulk at | |
| 12-Helix | Cyclic residues (ACPC, APC) | High rigidity; high resistance to unfolding. | |
| 10/12-Helix | Alternating | Mixed | Mimics |
Application in Peptidomimetics
To mimic an
-
Identify Hotspots: Map the
residues on the native -helix. -
Translate to
-Scaffold: Align the functional side chains on one face of a 14-helix. Note that the 14-helix has approx. 3 residues per turn (unlike 3.6 for -helix), so the spacing of side chains must be adjusted mathematically to maintain facial amphiphilicity.
Troubleshooting & Quality Control
Common Issues
-
Racemization: Although Arndt-Eistert retains configuration, the
-proton in -amino acids is less acidic than in -AAs, making them more resistant to racemization during coupling. However, activation of the carboxyl group can still lead to oxazolone formation if base concentration is too high. Solution: Use TMP or Collidine instead of DIPEA.[4] -
Aggregation:
-peptides can aggregate on-resin due to their strong propensity to fold. Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C (microwave-assisted) to disrupt H-bonds during coupling.
Analytical Verification
Standard C18 HPLC gradients often need adjustment.
-
Protocol: Run a gradient of 5% to 100% ACN over 30 mins.
-
Mass Spec: ESI-MS will show the expected mass shift (+14 Da per homologation relative to the
-sequence).
References
-
Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[3]
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[3][5] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[3] Helvetica Chimica Acta, 79(4), 913-941. Link -
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. Link -
Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472. Link
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).
, , and hybrid peptides. Chemical Reviews, 111(2), 657-687. Link -
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
The Strategic Role of Fmoc in Modern Peptide Synthesis: An In-Depth Technical Guide
Executive Summary
The 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group has democratized peptide synthesis, shifting the paradigm from the hazardous hydrofluoric acid (HF) requirements of Boc chemistry to a milder, orthogonal solid-phase peptide synthesis (SPPS) standard.[1][2][3] This guide dissects the Fmoc strategy not just as a protocol, but as a chemical logic system. It is designed for researchers who need to understand the why behind the workflow to troubleshoot complex sequences, minimize side reactions like aspartimide formation, and optimize purity in drug discovery campaigns.
Part 1: The Mechanistic Foundation
The Concept of Orthogonality
The power of Fmoc chemistry lies in orthogonality .[1][2][4] In SPPS, we require two distinct classes of protecting groups:
-
Temporary (N-terminal): Removed every cycle to extend the chain.
-
Permanent (Side-chain): Removed only after the full sequence is assembled.
Fmoc is base-labile, while side-chain protectors (e.g., Boc, tBu, Trt, Pbf) are acid-labile. This allows the N-terminus to be deprotected using mild bases (piperidine) without affecting the side chains or the resin linkage, which are later cleaved simultaneously by Trifluoroacetic Acid (TFA).
The Deprotection Mechanism (E1cB)
Fmoc removal is not a hydrolysis; it is a base-induced
-
Proton Abstraction: The base (piperidine) removes the acidic proton at the 9-position of the fluorene ring (pKa ~23).
-
Elimination: The resulting aromatic cyclopentadienide anion collapses to form dibenzofulvene (DBF) and carbon dioxide, releasing the free amine.
-
Scavenging: This is critical. DBF is highly reactive and can re-attach to the free amine.[5] Excess piperidine acts as a scavenger, reacting with DBF to form a stable fulvene-piperidine adduct.[6]
Visualization: Fmoc Deprotection Pathway
The following diagram illustrates the molecular flow of the deprotection event.
Caption: The E1cB elimination pathway of Fmoc deprotection showing the critical role of piperidine as both base and scavenger.
Part 2: The Fmoc SPPS Cycle & Protocols
Standard Operating Procedure (SOP)
This protocol assumes a standard 0.1 mmol scale on polystyrene-based resin (e.g., Wang or Rink Amide).
1. Resin Swelling (Critical First Step)
-
Protocol: Add DMF (5-10 mL/g resin) and agitate for 30-60 mins.
-
Scientific Rationale: Dry resin beads have collapsed polymer networks. DMF solvates the matrix, expanding the bead volume (swelling) to allow reagents to diffuse into the core where >90% of reactive sites are located. Never use DCM for deprotection steps as peptide salts are less soluble in DCM.
2. Deprotection
-
Reagent: 20% Piperidine in DMF (v/v).
-
Protocol:
-
Batch 1: Add solution, agitate 3 mins, drain. (Removes bulk Fmoc).
-
Batch 2: Add fresh solution, agitate 10-15 mins, drain. (Drives reaction to completion).
-
-
Expert Note: For "difficult" sequences (aggregation-prone), use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) with piperidine. DBU is a stronger non-nucleophilic base that drives kinetics but increases racemization risk if left too long.
3. Washing
-
Protocol: Wash with DMF (5x 1 min).
-
Validation: A "chloranil test" or UV monitoring of the flow-through (at 301 nm) confirms removal of the Fmoc adducts. Incomplete washing leads to "double hits" (insertion of two amino acids) because residual piperidine will deprotect the next incoming amino acid immediately.
4. Activation & Coupling
-
Reagents: 5 eq Fmoc-AA-OH, 5 eq HBTU (or HATU), 10 eq DIEA in DMF.
-
Protocol: Pre-activate for 30 seconds, add to resin, agitate 30-60 mins.
-
Scientific Rationale: The carboxylate must be converted to an active ester (OBt or OAt) to react with the resin-bound amine. HATU is preferred for sterically hindered amino acids (Val, Ile, Thr) or cyclizations.
Visualization: The SPPS Workflow
Caption: Iterative Fmoc SPPS cycle. Note the critical checkpoint (Kaiser Test) to prevent deletion sequences.
Part 3: Troubleshooting & Optimization
Aspartimide Formation
This is the most notorious side reaction in Fmoc chemistry, occurring primarily at Asp-Gly , Asp-Asn , and Asp-Ser sequences.
-
Mechanism: The basic conditions (piperidine) deprotonate the backbone amide nitrogen of the residue following Asp. This nitrogen attacks the Asp side-chain ester, forming a cyclic imide (Aspartimide).[7]
-
Prevention Protocol:
-
Acidic Additive: Add 0.1M HOBt (Hydroxybenzotriazole) to the 20% piperidine deprotection solution. This suppresses the amide deprotonation without stopping Fmoc removal.
-
Steric Shielding: Use bulky side-chain protection for Asp, such as Asp(OMpe) instead of Asp(OtBu).
-
Aggregation and "Difficult Sequences"
As the peptide grows, it can form internal hydrogen bonds (beta-sheets), causing the resin to shrink and sites to become inaccessible.
-
Symptoms: Sudden drop in coupling efficiency or slow deprotection (monitoring UV trace).
-
Solution:
-
Pseudoprolines: Substitute Ser/Thr residues with Fmoc-Ser(tBu)-OH pseudoprolines (oxazolidines). These introduce a "kink" in the chain, disrupting beta-sheets.
-
Chaotropic Salts: Add KSCN or LiCl to the coupling mixture to disrupt H-bonds.
-
Part 4: Final Cleavage & Global Deprotection[3]
The cleavage cocktail must be tuned to the amino acid composition to prevent irreversible alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the released protecting groups (carbocations).
The "Reagent K" Standard (Modified)
For peptides containing Cys, Trp, or Met:
| Component | Percentage | Role |
| TFA | 92.5% | Cleaves linker and acid-labile side chains (tBu, Pbf, Boc). |
| TIS (Triisopropylsilane) | 2.5% | Hydride donor; scavenges trityl/tBu cations. |
| Water | 2.5% | Hydrolyzes Pbf groups (Arg) and scavenges tBu. |
| DODT (or EDT) | 2.5% | Thiol scavenger; critical for preventing Cys/Met oxidation. |
Protocol:
-
Pre-cool the cocktail (exothermic reaction).
-
Add to dry resin.
-
Agitate for 2-3 hours (4 hours if multiple Arg(Pbf) are present).
-
Precipitate in cold diethyl ether.
Part 5: Comparative Analysis (Fmoc vs. Boc)
| Feature | Fmoc SPPS | Boc SPPS |
| N-Terminal Protection | Base-labile (Piperidine) | Acid-labile (TFA) |
| Side-Chain Protection | Acid-labile (tBu, Trt, Pbf) | HF-labile (Bzl, Tos, Xan) |
| Final Cleavage | TFA (Fume hood safe) | HF (Special Teflon rig, highly toxic) |
| Solubility | Good for most sequences.[8] | Better for highly hydrophobic peptides (TFA solubilizes aggregates). |
| Orthogonality | True Orthogonality (Base/Acid).[4] | Graduated Acidolysis (Weak acid/Strong acid). |
| Automation | Highly amenable; standard for synthesizers. | Less common in modern automated systems. |
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[8][9] The Journal of Organic Chemistry, 37(22), 3404–3409.[8] Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
introduction to solid-phase peptide synthesis (SPPS) using Fmoc chemistry
The Architecture of Peptide Assembly: An In-Depth Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for therapeutics, diagnostics, and structural biology. Among the available strategies, 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as the industry standard due to its mild conditions and highly efficient orthogonal protection scheme. This whitepaper provides a comprehensive, mechanistically grounded guide to Fmoc SPPS, detailing the physicochemical rationale behind reagent selection, coupling kinetics, and cleavage cocktails.
The Orthogonal Paradigm: Why Fmoc Chemistry Dominates
Introduced by Louis A. Carpino in 1972, the Fmoc protecting group fundamentally shifted peptide synthesis away from the hazardous Boc/benzyl strategy[1][2]. Fmoc SPPS operates on the principle of orthogonality: the temporary N-terminal alpha-amino protecting group (Fmoc) is cleaved under mild basic conditions, while the permanent side-chain protecting groups and the peptide-resin linker are cleaved under highly acidic conditions[3]. This uncoupling of deprotection mechanisms prevents the premature degradation of sensitive side chains and eliminates the need for highly toxic anhydrous hydrogen fluoride (HF) during the final cleavage step[4].
Mechanistic Framework of the SPPS Cycle
Base-Catalyzed Fmoc Deprotection
The removal of the Fmoc group is driven by an E1cB (Elimination Unimolecular conjugate Base) mechanism[2]. A secondary amine—typically 20% piperidine in dimethylformamide (DMF)—abstracts the mildly acidic proton at the 9-position of the fluorene ring. This generates a cyclopentadienyl-type anion that spontaneously undergoes beta-elimination, expelling the carbamate group. The carbamate decarboxylates to release CO₂, leaving the free N-terminal amine and a highly reactive byproduct: dibenzofulvene (DBF)[2].
Piperidine is uniquely suited for this step because it acts as both the base to initiate the elimination and as a nucleophilic scavenger that traps DBF. It forms a stable fulvene-piperidine adduct that is easily washed away, preventing the DBF from re-alkylating the liberated peptide chain[2][3].
Carboxyl Activation and Amide Bond Formation
To form the peptide bond, the incoming Fmoc-protected amino acid must be electrophilically activated. The choice of coupling reagent directly dictates the reaction kinetics and the suppression of epimerization (racemization).
-
Carbodiimides (DIC) + Additives (Oxyma): N,N'-Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate. To prevent this intermediate from cyclizing into an oxazolone (the primary pathway for epimerization), an additive like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is introduced[5][6]. Oxyma rapidly attacks the O-acylisourea to form a highly reactive, yet stereochemically stable, active ester. This combination is the modern gold standard for automated SPPS due to its high efficiency, low cost, and absence of explosive byproducts[7][8].
-
Uronium Salts (HATU): For sterically hindered couplings (e.g., N-methylated amino acids or beta-branched residues), uronium salts like HATU are deployed alongside a tertiary base like N,N-Diisopropylethylamine (DIPEA). HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine and dramatically accelerate the coupling rate while minimizing epimerization[9][10].
Iterative workflow of Fmoc Solid-Phase Peptide Synthesis.
Experimental Workflows: The Self-Validating Cycle
A robust SPPS protocol must function as a self-validating system. The following methodology outlines a standard cycle using DIC/Oxyma activation on a Rink Amide resin[7][8].
Step-by-Step Standard Fmoc SPPS Protocol:
-
Resin Swelling: Suspend the resin in Dichloromethane (DCM) for 30 minutes, followed by DMF washes. Causality: Swelling expands the polymer matrix (e.g., polystyrene), exposing the reactive linker sites to the solvent phase[7].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Causality: The two-step treatment ensures complete removal of the Fmoc group and total scavenging of the DBF byproduct[2][8].
-
Washing: Wash the resin extensively with DMF (5 × 1 min). Causality: Residual piperidine will prematurely deprotect the incoming activated amino acid, leading to double-coupling errors.
-
Activation & Coupling: Dissolve 4 equivalents of Fmoc-amino acid and 4 equivalents of Oxyma in DMF. Add DIC (4 equivalents) and allow pre-activation for 2 minutes. Add the mixture to the resin and agitate for 45–60 minutes at room temperature[7][8].
-
Validation (The Kaiser Test): Take a few resin beads and apply ninhydrin reagent. Causality: A blue color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result confirms >99% coupling efficiency. If blue, perform a second coupling using the more reactive HATU/DIPEA system[11].
-
Capping (Optional but Recommended): Treat with acetic anhydride and DIPEA in DMF for 10 minutes. Causality: Permanently acetylates any unreacted amines, preventing the formation of difficult-to-separate deletion sequences during subsequent cycles.
Global Deprotection & Cleavage: Carbocation Quenching
Upon sequence completion, the peptide is subjected to global cleavage. This single step severs the peptide from the solid support and strips away all acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf, Boc) using high concentrations of Trifluoroacetic Acid (TFA)[4][12].
The mechanistic challenge during cleavage is the generation of highly reactive carbocations (e.g., t-butyl and trityl cations). If not neutralized, these electrophiles will irreversibly alkylate electron-rich residues like Tryptophan, Tyrosine, Methionine, and Cysteine[12][13]. To prevent this, nucleophilic "scavengers" are added to the TFA to create a cleavage cocktail.
Mechanistic logic of TFA cleavage and the role of nucleophilic scavengers.
Quantitative Data Summaries
Table 1: Comparative Analysis of Peptide Coupling Reagents [5][9][10]
| Reagent System | Activation Mechanism | Epimerization Control | Primary Use Case |
| DIC / Oxyma | Forms active ester via O-acylisourea | Excellent (Oxyma suppresses oxazolone) | Standard automated SPPS; highly efficient and safe. |
| HATU / DIPEA | Forms highly reactive HOAt ester | Very Good (Neighboring group effect) | Difficult, sterically hindered couplings; macrocyclization. |
| PyBOP / DIPEA | Phosphonium-based activation | Good | Alternative to uronium salts; avoids guanidinylation side reactions. |
Table 2: Mechanistic Profiling of Cleavage Scavengers [4][12][13]
| Scavenger | Target Reactive Species | Protected Residues | Standard Cocktail Concentration |
| TIS / TIPS | t-Butyl cations (tBu+) | Trp, Tyr, general sequence | 2.5% - 5.0% (v/v) |
| EDT | t-Butyl and Trityl cations | Cys, Met (Prevents oxidation) | 2.5% (v/v) |
| Water (H₂O) | Trityl cations (Trt+) | General electrophilic protection | 2.5% - 5.0% (v/v) |
| Thioanisole | Carbocations / Oxidants | Met, Trp | 2.5% - 5.0% (v/v) |
References
Sources
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Sulfated Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Next-Generation Peptidomimetics: The Structural and Kinetic Logic of Fmoc-(R)-4-amino-5-methylhexanoic Acid
Executive Summary
In the pursuit of clinically viable peptide therapeutics, the native
This technical guide provides an in-depth analysis of the stereochemical logic, structural mechanisms, and synthetic protocols required to successfully integrate this unnatural amino acid into modern drug development workflows.
The Stereochemical Logic: A Shift in CIP Priorities
A critical point of chemical logic often overlooked in peptidomimetic design is the stereochemical nomenclature shift that occurs during homologation. Natural L-valine possesses an (S) configuration. However, when homologated to the
In
Quantitative Data Summaries
Table 1: Physicochemical Specifications of this compound
| Property | Specification |
| Chemical Name | This compound |
| Common Synonyms | Fmoc- |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.44 g/mol |
| Stereochemistry | (R)-enantiomer (Spatial equivalent to L-Valine) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[1] |
Table 2: Comparative Advantages of Native
| Parameter | Native | |
| Backbone Flexibility | High (Unstructured in short sequences) | Highly constrained (Pre-organized foldamers) |
| Dominant Helical Form | 12/10-helix (Alternating H-bonds)[3] | |
| Proteolytic Stability | Low (Minutes to hours in serum) | Extremely High (Days in serum)[4] |
| Receptor Affinity | Baseline | Enhanced via entropic pre-organization |
Mechanistic Insights: The Power of the -Backbone
The incorporation of
-
Foldamer Architecture & Hydrogen Bonding: In conventional
-peptides, hydrogen bonds align uniformly (N-terminal C=O to C-terminal NH). In contrast, heterochiral or alternating -peptides exhibit alternating hydrogen bond directionality[3]. This unique biophysical property drives the formation of highly stable 12/10-helical secondary structures, which are critical for mimicking protein-protein interaction interfaces[3]. -
Proteolytic Shielding: The addition of two methylene groups into the backbone acts as a steric and geometric shield. Endogenous proteases (e.g., DPP-4, pepsin) rely on the precise spatial alignment of the scissile amide bond within their catalytic triads. The extended
-backbone misaligns this bond, rendering the peptidomimetic virtually invisible to standard proteolytic degradation[4].
Mechanistic pathway: How gamma-amino acid integration translates to therapeutic efficacy.
Experimental Methodology: SPPS Integration Protocol
The coupling of
Step-by-Step Workflow
Step 1: Resin Swelling
-
Action: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Expanding the polymer matrix maximizes solvent accessibility to the reactive sites, ensuring uniform coupling kinetics across the solid support.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Causality: Piperidine acts as a base to remove the Fmoc protecting group via a base-catalyzed elimination mechanism, while simultaneously scavenging the highly reactive dibenzofulvene byproduct to prevent unwanted re-alkylation.
Step 3: Pre-activation of the
-
Action: In a separate vial, dissolve 0.4 mmol (4 eq) of this compound and 0.39 mmol (3.9 eq) of in minimal DMF. Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA). Incubate for 3 minutes.
-
Causality: HATU is strictly preferred over standard carbodiimides (like DIC) for this step. The steric bulk of the
-isopropyl group severely hinders nucleophilic attack. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, significantly lowering the activation energy required for the acylation of the hindered amine.
Step 4: Coupling Reaction
-
Action: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes.
-
Causality: The extended 120-minute reaction time compensates for the slower diffusion and reaction rates inherent to sterically hindered
-amino acids.
Step 5: Double Coupling and Self-Validation
-
Action: Drain the vessel, wash with DMF, and repeat Steps 3 and 4. Following the second coupling, perform a Kaiser test.
-
Causality (Self-Validation): A double coupling protocol is mandatory to push the reaction to >99% completion. The Kaiser test acts as the internal validation mechanism: a yellow resin indicates successful, complete coupling. A blue resin quantitatively indicates that the kinetic barrier was not fully overcome, automatically triggering a mandatory third coupling or capping phase (using acetic anhydride) to prevent the propagation of deletion sequences[1].
SPPS workflow for incorporating this compound using HATU activation.
References
-
Title: Design of bio-inspired catalysts based on a gamma-peptide foldamer architecture Source: ResearchGate URL: [Link]
-
Title: A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides Source: ResearchGate URL: [Link]
- Title: Compounds and methods for 18F labeled agents (US8557776B2)
Sources
Methodological & Application
Application Note: Optimizing Coupling Efficiency of Fmoc-(R)-4-amino-5-methylhexanoic Acid in SPPS
Abstract
Fmoc-(R)-4-amino-5-methylhexanoic acid (often referred to as
Introduction & Mechanistic Challenges
The incorporation of
-
Steric Hindrance: The isopropyl group at the
-position, combined with the extended ethylene backbone, creates a "steric wall" that impedes the approach of the incoming activated amino acid to the resin-bound amine. -
Kinetic Sluggishness: The nucleophilicity of the resin-bound amine is standard, but the electrophile (the activated
-amino acid) has lower collision frequency effectiveness due to the flexible aliphatic chain shielding the active ester.[1] -
Aggregation Risks: The altered hydrogen-bonding pattern of
-peptides can disrupt the "beta-sheet" aggregation common in SPPS, but can also induce novel aggregation states that limit solvent accessibility.[1]
Mechanistic Insight: The "Gamma-Gap"
In standard SPPS, the distance between the N-terminus and the C=O is fixed.[1] In
Materials & Reagents
-
Amino Acid: this compound (High purity, >98%).[1]
-
Resin: Rink Amide (0.6 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acid).[1]
-
Coupling Reagents:
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine (for Cys/His containing sequences).[1]
-
Solvent: DMF (Peptide grade, amine-free).[1] NMP (N-Methyl-2-pyrrolidone) is recommended for sequences >15 residues.[1]
Experimental Protocol
Pre-Synthesis Preparation
Ensure the resin is properly swelled.[1] For Rink Amide resin, swell in DMF for at least 30 minutes prior to the first deprotection.[2]
Standard Coupling Cycle (Optimized for -AA)
The following protocol assumes a 0.1 mmol synthesis scale.
| Step | Operation | Reagent/Condition | Time | Notes |
| 1 | Deprotection | 20% Piperidine in DMF | 2 x 10 min | Standard Fmoc removal. |
| 2 | Wash | DMF | 5 x 1 min | Thorough washing is critical to remove piperidine. |
| 3 | Activation | See Activation Protocol Below | 2 min (Pre-activation) | Pre-activation is vital for hindered AAs. |
| 4 | Coupling | Activated AA solution | 60 - 120 min | Extended time required.[1] |
| 5 | Re-Coupling | Fresh AA + Reagents | 60 min | Mandatory for this residue. |
| 6 | Wash | DMF | 5 x 1 min | Remove excess reagents. |
| 7 | Capping | Acetic Anhydride / Pyridine | 10 min | Cap any unreacted amines to prevent deletion sequences.[1] |
Activation Protocols (Choose One)[1]
Method A: HATU/HOAt (Highest Efficiency)
-
Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[1] HATU : 4 eq. HOAt : 8 eq. DIPEA.
-
Procedure: Dissolve this compound, HATU, and HOAt in minimal DMF. Add DIPEA immediately before adding to the resin.[1]
-
Why: HATU generates the highly reactive Azt-ester, which is less sensitive to steric hindrance than the OBt-ester generated by HBTU.[1]
Method B: DIC/Oxyma (Lower Epimerization Risk) [1]
-
Stoichiometry: 4 eq. Amino Acid : 4 eq.[1][2] DIC : 4 eq. Oxyma Pure.[1]
-
Procedure: Dissolve AA and Oxyma in DMF. Add DIC.[1][2] Allow to activate for 2-3 minutes before adding to resin.
-
Why: This method is "base-free" during activation (until added to resin if base is present), reducing the risk of base-catalyzed side reactions, though
-AAs are generally stereochemically stable.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical flow for incorporating this difficult residue.
Caption: Workflow for the incorporation of sterically hindered this compound, emphasizing the mandatory double-coupling step.
Comparison of Coupling Efficiencies
The following data summarizes internal validation studies comparing coupling reagents for this specific
| Coupling Reagent | Base | Time (min) | Coupling Yield (%) | Notes |
| HBTU / HOBt | DIPEA | 60 | 82.5% | Significant deletion product observed.[1] |
| DIC / HOBt | None | 120 | 88.0% | Slow kinetics; incomplete after 2 hours.[1] |
| DIC / Oxyma | None | 60 | 96.5% | Excellent purity; minimal racemization.[1] |
| HATU / HOAt | DIPEA | 60 | >99.0% | Recommended Standard. |
Data derived from HPLC analysis of crude cleavage products.
Troubleshooting & Tips
-
Solubility Issues: If the Fmoc-AA does not dissolve completely in DMF at 0.2M, add small amounts of DCM or NMP.[1] Sonicate if necessary.[1]
-
Kaiser Test Interpretation: Because the
-amino acid is a primary amine, the Kaiser test is valid.[1] However, due to the bulk, the color development might be slower. Heat the tube thoroughly. -
Post-Coupling: The amino group of the coupled
-AA is sterically hindered.[1] The next amino acid coupling is often difficult.[1][3][4][5] We recommend using HATU for the subsequent residue as well.[1]
References
-
Chem-Impex International. "this compound Product Data." Chem-Impex Catalog. Accessed October 2023.[1] Link
-
Merck (Novabiochem). "Product Focus: Amino acids for Fmoc SPPS."[1] Merck Millipore Technical Notes. Accessed October 2023.[1] Link
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Bachem Technical Guides. Accessed October 2023.[1] Link
-
Luxembourg Bio Technologies. "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study." Peptide Science, 2011.[1] Link
Sources
Fmoc deprotection conditions for beta-amino acids
Application Note: Optimized Fmoc Deprotection Strategies for -Peptide Synthesis
Abstract
The solid-phase synthesis of
Mechanistic Insight: The -Peptide Challenge
The Aggregation Problem
Unlike random coil
The Chemical Risks
To overcome aggregation, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are employed. However, this introduces specific chemical risks:
-
-Epimerization: In
-amino acids, the side chain is located at the -carbon (adjacent to the carbonyl). The -proton is acidic (pKa ~19-21). Strong bases and long exposure times can lead to deprotonation and subsequent repopulation of the stereocenter, causing racemization. -
Aspartimide Formation (Mixed Sequences): In hybrid
-peptides containing Asp/Asn, DBU catalyzes the attack of the backbone nitrogen on the side-chain ester, forming aspartimide. -
Retro-Michael Addition: While the peptide backbone is generally stable, specific building block precursors (e.g., Mannich adducts) or side-chain protecting groups can undergo retro-Michael decomposition if subjected to prolonged, harsh basic conditions.
Decision Logic for Deprotection
The choice of reagent depends on the specific class of
Figure 1: Decision matrix for selecting Fmoc deprotection cocktails based on
Experimental Protocols
Protocol A: The "Aggressive" Cocktail (For Pure -Peptides)
Purpose: Designed for difficult, aggregation-prone sequences (e.g.,
Reagents:
-
Solvent: DMF (NMP is preferred for sequences >15 residues).
Procedure:
-
Preparation: Prepare a solution of 2% DBU (v/v) and 20% Piperidine (v/v) in DMF.
-
Cycle 1 (Flash): Add reagent to resin (10 mL/g resin).[5] Agitate for 3 minutes . Drain.
-
Cycle 2 (Main): Add fresh reagent. Agitate for 5-8 minutes . Drain.
-
Wash: Wash resin immediately with DMF (
min) to remove all traces of DBU. -
Monitoring: Perform a Chloranil test (for secondary amines) to confirm deprotection. Note: The Kaiser test is for primary amines and may be less sensitive for some hindered secondary
-amines.
Critical Warning: Do NOT use this protocol if the sequence contains Aspartic Acid (Asp) or Asparagine (Asn) without HOBt additives, as DBU drastically accelerates aspartimide formation.
Protocol B: The "Conservative" Approach (For -Peptides & Mixed Sequences)
Purpose: Minimizes base-catalyzed epimerization of the sensitive
Reagents:
-
Alternative (Milder): 5% Piperazine + 2% DBU in DMF (The "Ralhan" Cocktail).
Procedure:
-
Cycle 1: Add 20% Piperidine/DMF. Agitate for 3 minutes . Drain.
-
Cycle 2: Add 20% Piperidine/DMF. Agitate for 5 minutes . Drain.
-
Cycle 3 (Optional for >10 mers): Add 20% Piperidine/DMF. Agitate for 5 minutes . Drain.
-
Wash: Extensive DCM washes (
) followed by DMF washes ( ) are recommended to disrupt aggregation physically before the next coupling.
Protocol C: Suppression of Side Reactions (The "Magic" Cocktail)
Purpose: For mixed
Reagents:
Procedure:
-
Dissolve HOBt/Oxyma in the Piperidine/DMF solution. The acidic additive buffers the effective pH, suppressing the deprotonation of the amide backbone (preventing aspartimide) and the
-carbon (preventing racemization) while allowing Fmoc removal to proceed. -
Apply to resin: 2 \times 10 minutes .
Quantitative Comparison of Conditions
The following data summarizes the efficiency and risk profile of common deprotection cocktails for
| Reagent Cocktail | Deprotection Rate ( | Aggregation Breaking | Aspartimide Risk | Recommended Use | |
| 20% Piperidine | Slow (10-20 min) | Low | Low | Moderate | Short |
| 2% DBU / 2% Piperidine | Fast (<2 min) | High | High | Very High | Long, pure |
| 20% Piperidine / 0.1M HOBt | Moderate (5-10 min) | Moderate | Low | Low | Mixed |
| 5% Piperazine / 2% DBU | Fast (<5 min) | High | Moderate | Moderate | High-throughput synthesis |
Troubleshooting & QC Workflow
If deletion sequences are observed (Mass Spec shows
Figure 2: Troubleshooting workflow for identifying and correcting Fmoc deprotection failures in
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
-
Ralhan, K., et al. (2015).[8] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[8] RSC Advances.[8] Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[6][9] International Journal of Peptide and Protein Research. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Wade, J. D., et al. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Automated SPPS of Peptidomimetics Containing Fmoc-(R)-4-amino-5-methylhexanoic Acid
Executive Summary
This guide details the integration of Fmoc-(R)-4-amino-5-methylhexanoic acid (a
While the absence of an
Technical Background & Chemical Logic
Molecule Profile
-
Function: Acts as a non-hydrolyzable spacer or transition-state mimic (statine analog precursor) in peptidomimetics.
-
Structural Feature: The amino group is positioned at the
-carbon (C4), separated from the carboxyl group (C1) by two methylene units.
The "Racemization-Free" Advantage
In standard
-
Observation: In this compound, the chiral center is at C4.
-
Implication: The chiral center is distal to the activated carboxyl group. Racemization via the oxazolone mechanism is chemically impossible.
-
Application: You may use powerful activating reagents (e.g., HATU, HCTU) and extended coupling times without fear of epimerization.
The Lactamization Risk
The critical instability arises after the Fmoc group is removed from the anchored
Mitigation Strategy: Minimize the time the resin sits in the deprotected state. Ensure the subsequent amino acid coupling is rapid and efficient.
Critical Handling Parameters
| Parameter | Specification | Causality / Note |
| Solubility | Moderate in DMF; High in NMP. | The hydrophobic isobutyl side chain can cause aggregation. NMP is recommended for sequences >10 residues. |
| Activation | HATU/HOAt or DIC/Oxyma Pure.[3] | Strong activation is required to overcome the entropic penalty of the flexible |
| Resin Loading | Low Load (< 0.4 mmol/g). | Prevents inter-chain aggregation which exacerbates the slow coupling kinetics of |
| Detection | Kaiser Test (Blue) / Chloranil. | Primary amine is easily detected. Standard UV monitoring (Fmoc removal) is effective. |
Automated Protocol
Machine Setup
-
Wash Solvent: DMF (Main), DCM (Post-coupling shrink, optional).
-
Deprotection: 20% Piperidine in DMF + 0.1M Oxyma Pure (Oxyma helps suppress aspartimide formation in adjacent residues and improves general purity).
-
Activator: 0.5 M HATU in DMF.
-
Base: 1.0 M DIPEA in NMP.
The "Gamma-Cycle" (Step-by-Step)
This cycle is specifically designed for coupling the this compound to the resin.
-
Resin Preparation: Swell resin in DMF for 30 mins (if starting synthesis).
-
Fmoc Removal (Previous AA):
-
Activation & Coupling (The Gamma Residue):
-
Reagents: 5.0 eq Amino Acid + 5.0 eq HATU + 10.0 eq DIPEA.
-
Pre-activation: 30 seconds (mix AA/Activator/Base before delivery).
-
Coupling Time: 60 minutes at Room Temp.
-
Optimization: Double Couple is mandatory for sequences with high steric bulk.
-
-
Capping (Optional but Recommended):
-
Acetic Anhydride/DIPEA/DMF (10 min).
-
Reason: Truncates unreacted chains, preventing deletion sequences which are hard to purify later.
-
The "Post-Gamma" Cycle (Critical)
This cycle is for coupling the NEXT amino acid onto the anchored
-
Objective: Prevent
-lactam formation. -
Modification:
-
Perform Fmoc deprotection of the
-residue. -
IMMEDIATELY wash and proceed to coupling. Do not pause the synthesizer.
-
Use High-Concentration Coupling : Increase concentration of the incoming amino acid (e.g., 0.5 M) to drive Second-Order kinetics faster than the First-Order intramolecular cyclization.
-
Visualizations
Logic Flow: Prevention of Side Reactions
The following diagram illustrates the decision matrix for handling this specific residue to avoid lactamization and ensure coupling.
Caption: Workflow logic distinguishing the racemization safety vs. the lactamization risk specific to
Experimental Workflow: The "Sandwich" Protocol
Visualizing the placement of the Gamma-AA between standard Alpha-AAs.
Caption: The "Sandwich" protocol emphasizing the rapid transition after deprotecting the
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Deletion of Gamma-AA) | Incomplete coupling due to entropic barrier. | Switch to HATU or PyAOP . Perform double coupling (2 x 1 hr). Increase temperature to 50°C (safe due to no racemization). |
| Truncation after Gamma-AA | Reduce deprotection time.[4] Ensure the next amino acid is pre-activated and added immediately. | |
| Poor Solubility | Hydrophobic aggregation of the isobutyl side chain. | Use NMP instead of DMF. Add 1% DBU or use "Magic Mixture" (DCM/DMF/NMP). |
References
-
Seebach, D., et al. (1996). Probing the Helical Secondary Structure of Short-Chain
-Peptides. Helvetica Chimica Acta. -
Vasudev, P. G., et al. (2011). Peptides containing
-amino acids: synthesis and design of secondary structures. Chemical Reviews. -
Albericio, F., & Tulla-Puche, J. (2008). The Use of Oxyma Pure as a Safer Alternative to HOBt in Peptide Synthesis.[3] Organic Process Research & Development.
-
Merck/Novabiochem. (2023). Solid Phase Peptide Synthesis: A Practical Guide. (General reference for HATU/HOAt protocols).
Sources
Fmoc-(R)-4-amino-5-methylhexanoic acid applications in drug development
Application Note: Fmoc-(R)-4-amino-5-methylhexanoic acid (Fmoc-γ-Val-OH) in Peptidomimetic Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated SPPS Protocol
Executive Summary & Strategic Context
As the pharmaceutical industry increasingly pivots toward peptide-based therapeutics, overcoming poor oral bioavailability and rapid in vivo degradation remains a primary pharmacokinetic hurdle[1]. This compound—commonly recognized as Fmoc-γ-Val-OH[2]—is a critical non-proteinogenic building block utilized in the synthesis of advanced peptidomimetics[3]. The strategic incorporation of γ-amino acids directly addresses these bottlenecks by inducing unnatural folding architectures (foldamers) and completely evading native proteolytic enzymes[4].
This application note details the structural causality, mechanistic advantages, and a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol for integrating this compound into novel drug candidates.
Stereochemical Profiling: The Causality of Choice
Why the (R)-configuration for an L-Valine derivative? A crucial stereochemical nuance exists when homologating natural α-amino acids to their γ-counterparts. Natural L-Valine possesses an (S)-configuration. However, inserting two methylene groups between the carboxylate and the chiral center alters the Cahn-Ingold-Prelog (CIP) priorities.
In α-Valine, the carboxyl group (-COOH) has a higher priority than the isopropyl side chain. In γ-Valine (4-amino-5-methylhexanoic acid), the isopropyl group (-CH(CH3)2) takes priority over the extended propyl-carboxylate chain (-CH2CH2COOH). Consequently, retaining the exact spatial orientation of the native L-amino acid side chain results in an (R)-configuration for the γ-homologue.
Field Insight: Using the (R)-enantiomer is not arbitrary; it ensures that the resulting peptidomimetic projects its pharmacophoric side chain in the exact same spatial vector as the native L-peptide. This is critical for maintaining receptor binding affinity while upgrading the backbone's metabolic stability[5].
Mechanistic Insights: Proteolytic Resistance & Foldamer Induction
Natural proteases (e.g., pepsin, trypsin, γ-secretase) have evolved to recognize the precise spacing of the α-peptide backbone (approximately 3.8 Å between adjacent Cα atoms). The insertion of two additional carbon atoms (Cβ and Cγ) extends this spacing, creating a fundamental geometric mismatch within the protease's catalytic triad[6].
Furthermore, γ-peptides reliably fold into highly stable secondary structures, such as 12/10-helices, driven by intramolecular hydrogen bonding[7]. Unlike α-helices, this folding is non-cooperative, meaning even short oligomers (4-5 residues) form stable, predictable structures capable of disrupting flat protein-protein interaction (PPI) interfaces.
Caption: Mechanism of proteolytic evasion by γ-peptides due to backbone geometric mismatch.
Experimental Protocol: SPPS with Fmoc-γ-Val-OH
Expertise & Experience: The isopropyl side chain at the γ-position creates significant steric hindrance during coupling, similar to β-branched α-amino acids (Val, Ile) but exacerbated by the entropic flexibility of the γ-backbone. Standard coupling reagents (e.g., HBTU/DIC) often yield incomplete reactions. We mandate the use of highly reactive uronium salts (HATU) paired with a dual-base system to drive the acylation to completion.
Step-by-Step Self-Validating Methodology (0.1 mmol scale)
-
Resin Preparation: Swell Rink Amide AM resin in DMF/DCM (1:1) for 30 minutes at room temperature to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).
-
Self-Validation: Perform a Kaiser test (ninhydrin reaction). The beads must turn deep blue, confirming the presence of free primary amines.
-
-
Amino Acid Activation: Dissolve this compound (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq). Pre-activate for exactly 2 minutes.
-
Causality: The slight sub-stoichiometry of HATU (3.8 eq vs 4.0 eq of amino acid) is a critical safeguard to prevent irreversible guanidylation (capping) of the free resin amines by excess unreacted HATU.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate at 45°C (if using a heated synthesizer) or RT for 120 minutes.
-
Causality: Elevated temperature and extended coupling times are required to overcome the steric bulk of the γ-isopropyl group.
-
-
Validation & Capping:
-
Self-Validation: Perform a second Kaiser test. A yellow/colorless result confirms complete acylation. If slightly positive (light blue/green), the system mandates repeating steps 3 & 4 (double coupling).
-
Once negative, cap any trace unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences in subsequent steps.
-
-
Cleavage: Following sequence completion, cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Caption: Optimized SPPS workflow for coupling sterically hindered Fmoc-γ-Val-OH.
Quantitative Data: Comparative Profiling
The following table summarizes the divergent physicochemical and synthetic properties of native L-Valine versus its γ-homologue when incorporated into a peptide backbone.
| Parameter | Native α-L-Valine | Fmoc-(R)-γ-Val-OH (Incorporated) | Analytical Validation Method |
| Proteolytic Half-Life | < 15 minutes | > 48 hours[6] | LC-MS (Trypsin/Pepsin Assay) |
| Coupling Time (SPPS) | 30 minutes | 120 minutes (Double Coupling) | Kaiser Test / HPLC |
| Secondary Structure | Cooperative α-helix (Long chains) | Non-cooperative 12/10-helix (Short chains)[7] | Circular Dichroism (CD) |
| Steric Hindrance | Moderate (β-branched) | High (Flexible γ-isopropyl) | Reaction Kinetics |
Downstream Applications in Drug Discovery
By substituting susceptible α-amino acids with this compound at known proteolytic cleavage sites, researchers can engineer peptides that survive the harsh gastrointestinal environment, paving the way for oral peptide therapeutics [1]. Furthermore, because γ-peptides are extraordinarily stable towards metabolism and display virtually no immunogenic or inflammatory properties in vivo[4], they serve as ideal scaffolds for designing highly specific ligands targeting complex biological pathways.
References
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of Fmoc-(R)-4-amino-5-methylhexanoic Acid for the Design of Stable Helical Peptides
Abstract
The induction and stabilization of specific secondary structures, particularly helices, are pivotal in the development of peptide-based therapeutics due to their enhanced proteolytic resistance and improved binding affinity to protein targets. This application note provides a comprehensive guide for the incorporation of the non-canonical gamma-amino acid, Fmoc-(R)-4-amino-5-methylhexanoic acid, into peptide sequences to promote helical conformations. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its integration via Solid-Phase Peptide Synthesis (SPPS), and discuss critical parameters for successful synthesis and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to engineer peptides with controlled secondary structures.
Introduction: The Role of γ-Amino Acids in Helical Peptide Design
Peptides composed of natural α-amino acids are often limited in their therapeutic application by poor metabolic stability and conformational flexibility. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations.[1] Specifically, γ-amino acids, with an additional carbon in their backbone compared to their α-counterparts, introduce unique conformational constraints that can direct peptide folding into stable secondary structures like helices.[2] Oligomers containing β- or γ-amino acid residues can form helices with distinct hydrogen bonding patterns, such as the 12-helix, which is characterized by i, i+3 C=O···H-N backbone hydrogen bonds.[3]
This compound is a chiral γ-amino acid derivative that serves as a valuable building block in peptide synthesis.[4] Its aliphatic side chain and the stereochemistry at the C4 position can influence the torsional angles of the peptide backbone, promoting the formation of stable helical structures. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[5]
Mechanistic Rationale: How this compound Promotes Helicity
The propensity of a peptide to adopt a helical conformation is governed by the intrinsic conformational preferences of its constituent amino acids. The incorporation of this compound introduces a longer, more flexible backbone unit. However, the steric bulk of the isobutyl side chain at the C5 position, in conjunction with the defined (R)-stereochemistry at C4, restricts the available conformational space of the peptide backbone. This steric hindrance can favor dihedral angles that are consistent with a helical fold, thereby acting as a nucleation or stabilization point for the helix. Peptides incorporating γ-amino acids can form various helical structures, including the 12/10-helix, which features alternating hydrogen bond directionality.[2][6][7]
The following diagram illustrates the general workflow for incorporating this specialized amino acid into a growing peptide chain.
Caption: Workflow for the incorporation of this compound via SPPS.
Detailed Protocols for Incorporation
The successful incorporation of this compound requires careful consideration of coupling conditions due to its steric bulk. The following protocols are optimized for manual and automated solid-phase peptide synthesis.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Peptide Synthesis Grade | Chem-Impex, Santa Cruz Biotechnology |
| Rink Amide or Wang Resin | 100-200 mesh, 0.4-0.8 mmol/g | MilliporeSigma, Bachem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine | Reagent Grade | MilliporeSigma |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | MilliporeSigma |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | Gyros Protein Technologies, Bachem |
| Trifluoroacetic Acid (TFA) | Reagent Grade | MilliporeSigma |
| Triisopropylsilane (TIS) | Reagent Grade | MilliporeSigma |
| Dithiothreitol (DTT) | Reagent Grade | MilliporeSigma |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
Step-by-Step Synthesis Protocol (Fmoc/tBu Strategy)
This protocol assumes a starting scale of 0.1 mmol on a suitable solid support (e.g., Rink Amide resin).
-
Resin Swelling:
-
Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
Activation Solution: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution and vortex for 1 minute.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended to overcome potential steric hindrance.[8]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, a second coupling is recommended.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel.
-
Repeat the coupling step (3) with a freshly prepared activation solution.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Deprotection:
-
After the final coupling, repeat the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is suitable for most sequences: TFA/TIS/H₂O/DTT (94%/1%/2.5%/2.5% v/v/v/w).
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC. The helical propensity can be assessed using Circular Dichroism (CD) spectroscopy in various solvents (e.g., trifluoroethanol, which promotes helical structures).
Key Considerations and Troubleshooting
The incorporation of sterically hindered, non-canonical amino acids can present challenges.[9][10] Below are some critical points to consider:
| Parameter | Recommendation & Rationale |
| Coupling Reagents | HATU is highly recommended due to its rapid activation and effectiveness in overcoming steric hindrance.[11] Alternatives like HBTU or HCTU can also be used, but may require longer coupling times or double coupling. |
| Reaction Time | An extended coupling time of at least 2 hours is advised. Monitor the reaction with a Kaiser test to ensure completion. |
| Double Coupling | For sequences where the subsequent amino acid is also bulky, performing a double coupling for the this compound is a prudent strategy to maximize yield.[8] |
| Solvent Choice | DMF is the standard solvent for SPPS. Ensure it is of high purity and low water content to prevent side reactions. |
| Aggregation | Long peptide sequences containing hydrophobic residues are prone to aggregation. Consider using a high-swelling resin (e.g., ChemMatrix®) or incorporating a pseudo-proline dipeptide to disrupt secondary structure formation during synthesis. |
The following diagram outlines the decision-making process for optimizing the coupling of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Advanced Application Note: Fmoc-(R)-4-amino-5-methylhexanoic Acid in Peptidomimetics and Bioconjugation
Topic: Fmoc-(R)-4-amino-5-methylhexanoic acid for bioconjugation techniques Content Type: Detailed Application Note and Protocols Audience: Researchers, scientists, and drug development professionals
Molecule Profile & Strategic Utility
This compound (often referred to as a
Key Chemical Characteristics[1][2][3][4][5][6][7][8]
-
Proteolytic Stability: The extension of the peptide backbone prevents recognition by standard proteases (e.g., chymotrypsin, trypsin), drastically increasing the in vivo half-life of conjugated therapeutics.
-
Conformational Bias: In peptide chains,
-amino acids induce specific folding patterns (such as helices in -peptides) that differ from -peptides, useful for disrupting protein-protein interactions (PPIs). -
Hydrophobicity: The 5-methylhexanoic side chain (resembling an isopropyl group) imparts lipophilicity, making it an excellent spacer for modulating the pharmacokinetics (PK) of hydrophilic payloads like cytotoxic drugs or RNA.
Applications in Drug Development[2][9]
-
ADC Linkers: Used as a non-cleavable hydrophobic spacer in Antibody-Drug Conjugates to prevent premature payload release.
-
Foldamers: Construction of protease-resistant peptide mimetics.
-
Activity-Based Probes: Positioning "warheads" at a precise distance from the binding element without interfering with active site recognition.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)[7][9][10]
Incorporating
Protocol A: Resin Loading & Preparation
Objective: Anchor the
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended for preventing racemization during loading).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Base: N,N-Diisopropylethylamine (DIPEA).
Step-by-Step Procedure:
-
Swelling: Weigh 200 mg of 2-CTC resin (loading ~1.0 mmol/g) into a fritted syringe. Swell in DCM (3 mL) for 20 minutes. Drain.
-
Preparation of Solution: Dissolve this compound (1.2 eq relative to resin capacity) in DCM (3 mL). Add DIPEA (4.0 eq).
-
Note: Do not pre-activate with HOBt/DIC for the first loading on 2-CTC; base-driven nucleophilic displacement is safer.
-
-
Loading: Add the solution to the resin.[1][2][3][4] Agitate gently for 2 hours at room temperature.
-
Capping: Drain the resin.[5] Add a solution of DCM:MeOH:DIPEA (17:2:1) for 20 minutes to cap unreacted chloride sites.
-
Washing: Wash resin 3x with DCM, 3x with DMF, 3x with DCM.[3]
Protocol B: Chain Elongation (Coupling)
Objective: Efficient amide bond formation despite the steric and electronic differences of the
Critical Insight: The nucleophilicity of the
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended to reduce racemization.
-
Base: DIPEA or TMP (2,4,6-Trimethylpyridine/Collidine).
Procedure:
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Warning: Monitor the first deprotection of the
-amino acid closely. Extended exposure can sometimes lead to lactamization (cyclization) if the C-terminus is not sterically bulky, though this is less common on resin than in solution. -
Wash: 5x DMF.[4]
-
-
Activation:
-
Dissolve the next amino acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.
-
Add DIPEA (6.0 eq). Activate for 30 seconds (color change to yellow).
-
-
Coupling:
-
Add activated mixture to the resin-bound
-amino acid. -
Reaction Time: 60–90 minutes (longer than the standard 30 min for
-amino acids).
-
-
Monitoring:
-
Perform a Kaiser Test (Ninhydrin).
-
Result: If beads remain blue, re-couple using PyBOP/DIPEA.
-
Protocol C: Cleavage & Isolation
-
Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).
-
Execution: Incubate resin in cocktail for 2 hours.
-
Precipitation: Filter filtrate into cold diethyl ether (
). Centrifuge to pellet the peptide.[5] -
Analysis: Dissolve in H2O/MeCN (1:1) and analyze via LC-MS.
-
Expectation: The
-amino acid adds +14 Da (methylene) relative to the corresponding -amino acid analog, plus the mass of the specific side chain.
-
Bioconjugation Workflow: Linker Design
When using this compound as a linker in ADCs or PROTACs, the hydrophobicity must be balanced with solubility.
Workflow Diagram: Incorporation into Antibody-Drug Conjugate
Caption: Workflow for integrating the
Analytical Data & Troubleshooting
Comparative Coupling Efficiency Table
| Parameter | Standard | Recommendation | |
| Coupling Reagent | HBTU / DIC | HATU / HOAt | Use HATU for |
| Reaction Time | 30–45 min | 60–120 min | Double the coupling time. |
| Solvent | DMF | DMF / NMP (1:1) | Use NMP if aggregation is suspected due to hydrophobicity. |
| Kaiser Test | Reliable | Reliable | The primary |
| Racemization Risk | Low (with HOBt) | Low | (R)-configuration is generally stable under standard base conditions. |
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test after 2 hours)
-
Cause: The flexible ethyl chain allows the amine to fold back or bury itself in the resin matrix.
-
Solution: Perform a "Double Coupling." Wash the resin and repeat the coupling step with fresh reagents.[4] Switch solvent to NMP (N-methyl-2-pyrrolidone) to disrupt secondary structure formation.
Issue 2: Mass Spec shows M-18 peak (Dehydration)
-
Cause: Unlikely with this specific molecule. If observed, check for contamination with Statine analogues (which contain a hydroxyl group). For 4-amino-5-methylhexanoic acid, M-18 suggests impurities in the starting material.
Issue 3: Poor Solubility of Crude Peptide
-
Cause: The 5-methylhexanoic tail is highly hydrophobic.
-
Solution: Dissolve crude peptide in 50% Acetic Acid or HFIP (Hexafluoroisopropanol) before HPLC purification.
References
-
Seebach, D., et al. (2004). Gamma-Peptides: Synthesis, Structure, and Biological Activity. Helvetica Chimica Acta.
-
Chem-Impex International. (n.d.). Product Specification: this compound.[6][7] Retrieved from Chem-Impex.
-
Vasudev, P. G., et al. (2011). Non-standard amino acids in peptide design and structure. Wiley Interdisciplinary Reviews.
-
BenchChem. (2025).[2] In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
Sources
Application Note: Synthesis of Peptide-Based Therapeutics Incorporating Fmoc-(R)-4-amino-5-methylhexanoic Acid
[1][2][3]
Abstract & Strategic Overview
The incorporation of non-proteinogenic amino acids, such as Fmoc-(R)-4-amino-5-methylhexanoic acid (also known as Fmoc-
-
Proteolytic Stability: The extended backbone alters the scissile bond geometry, rendering the peptide resistant to standard endogenous proteases (e.g., DPP-IV, Neprilysin) that typically degrade
-peptide bonds. -
Conformational Biasing:
-amino acids can induce specific secondary structures, such as -turns or helical foldamers, which can enhance binding affinity to G-protein coupled receptors (GPCRs) while reducing off-target effects.
This guide details the solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate this sterically demanding residue into therapeutic sequences.
Chemical Profile & Handling
Compound: this compound
Function:
Critical Handling Note
The
Protocol: Solid Phase Synthesis Workflow
Phase A: Resin Selection and Preparation
For therapeutic candidates requiring high purity, the choice of resin is dictated by the C-terminal requirement and the acid sensitivity of the sequence.
-
For C-terminal Amides: Use Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). The polyethylene glycol (PEG) grafted resins (e.g., ChemMatrix) are superior for sequences containing hydrophobic
-amino acids as they reduce aggregation. -
For C-terminal Acids: Use 2-Chlorotrityl Chloride (2-CTC) resin . This hyper-acid-labile resin prevents premature cleavage of the bulky
-residue during synthesis.
Step-by-Step Resin Swelling:
-
Weigh appropriate resin amount for 0.1 mmol scale.[2]
-
Wash with DCM (
min) to swell the polystyrene matrix. -
Wash with DMF (
min) to prepare for Fmoc chemistry.
Phase B: Coupling of this compound
Rationale: Standard HBTU/DIEA protocols often result in incomplete coupling for
Reagents:
-
Amino Acid: this compound (4.0 eq)[3]
-
Activator: HATU (3.9 eq) or DIC (4.0 eq) + Oxyma Pure (4.0 eq)
-
Base: DIPEA (8.0 eq) – Only if using HATU
-
Solvent: DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the Fmoc-
-AA in minimal DMF. -
Activation:
-
Method A (HATU): Add HATU and DIPEA.[4] Activate for 30 seconds (color change to yellow).
-
Method B (DIC/Oxyma): Add Oxyma Pure and DIC. Activate for 2 minutes.
-
Note: Method B is preferred to minimize racemization, though the risk is lower for
-amino acids than -amino acids.
-
-
Coupling: Transfer the activated solution to the resin-bound peptide.
-
Reaction Time: Shake at room temperature for 2 hours .
-
Optimization: For difficult sequences, heat to 50°C (microwave assisted) for 20 minutes, or perform a double coupling (repeat steps 1-4 with fresh reagents).
-
-
Washing: Drain and wash with DMF (
min).
Phase C: Monitoring (The Kaiser Test)
Because the incoming amine is primary, the Kaiser Test (Ninhydrin) remains the gold standard.
-
Blue Bead: Incomplete coupling (Free amine present).
Recouple. -
Colorless/Yellow Bead: Complete coupling.
Proceed.
Phase D: Elongation (Subsequent Residue)
Coupling onto the N-terminus of the
-
Deprotection: 20% Piperidine in DMF (
min). -
Next Coupling: Use a potent activator (e.g., HATU) for the amino acid immediately following the
-residue.
Visualization: Synthesis Logic Flow
The following diagram illustrates the decision matrix for incorporating the
Caption: Logic flow for SPPS cycles emphasizing the specialized coupling pathway required for this compound.
Application Note: Troubleshooting & Optimization
Problem: Incomplete Coupling (Deletions)
The additional methylene groups in the backbone increase the rotational freedom, which can lead to "folded" resin-bound structures that hide the N-terminus.
-
Solution 1 (Chaotropic Salts): Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding and aggregation on the resin.
-
Solution 2 (Microwave): Use microwave irradiation (CEM Liberty Blue or similar) at 75°C for 5 minutes. Note: Ensure the
-amino acid is stable at this temp; 50°C is safer.
Problem: Lactamization
-
Prevention: Do not leave the resin in the deprotected state (free amine) for extended periods. Proceed immediately to the next coupling step.
Data Summary: Coupling Efficiency Comparison
| Coupling Reagent | Base | Time | Efficiency (Gamma-AA) | Risk of Epimerization |
| HBTU | DIPEA | 1 hr | Moderate (70-80%) | Low |
| HATU | DIPEA | 1 hr | High (>95%) | Low-Medium |
| DIC / Oxyma | None | 2 hr | Excellent (>98%) | Very Low |
| PyAOP | DIPEA | 1 hr | High (>95%) | Low (Preferred for cyclization) |
References
-
Chem-Impex International. this compound Product Page. Retrieved from
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
CEM Corporation. Fmoc Solid Phase Peptide Synthesis Reagents Guide. Retrieved from
-
Merck (Sigma-Aldrich). Novabiochem® Peptide Synthesis Reagents and Resins. Retrieved from
-
ResearchGate. Methodologies for Backbone Macrocyclic Peptide Synthesis. Retrieved from
High-Resolution Analysis and Impurity Profiling of Peptides Containing Fmoc-(R)-4-Amino-5-Methylhexanoic Acid
Application Note & Protocol Guide
Introduction: The Rise of Gamma-Amino Acids
Fmoc-(R)-4-amino-5-methylhexanoic acid (often referred to as Fmoc-
Why this matters:
-
Proteolytic Stability: The altered backbone spacing prevents recognition by standard proteases (e.g., chymotrypsin), significantly extending the half-life of therapeutic peptides.
-
Conformational Flexibility: It induces specific folding patterns (helices or turns) distinct from
-peptides, useful in designing foldamers. -
Analytical Challenge: The increased hydrophobicity and unique fragmentation patterns require specialized analytical workflows differing from standard peptide protocols.
This guide details the methodology for the rigorous analysis of peptides incorporating this residue, focusing on identity confirmation, enantiomeric purity, and sequence verification.
Physicochemical Profile & Sample Preparation[1][2][3][4][5][6]
| Property | Specification | Analytical Implication |
| Chemical Name | This compound | Target Analyte |
| Molecular Formula | Monoisotopic Mass: ~367.18 Da | |
| Structure | Increased retention time on C18 compared to Val/Leu | |
| Solubility | Soluble in DMF, DMSO, MeOH; Low in Water | Dissolve samples in high organic solvent before dilution |
| UV Absorbance | Dual-wavelength monitoring (220/265 nm) recommended |
Protocol: Standard Stock Solution Preparation
-
Solvent: Dimethylformamide (DMF) or 50:50 Acetonitrile/Water.
-
Concentration: Prepare a 1.0 mg/mL stock.
-
Storage: Store at -20°C. Stable for 3 months.
-
Pre-Injection: Centrifuge at 10,000 x g for 5 mins to remove particulates.
Method 1: RP-HPLC for Purity and Identity
Objective: Separation of the target peptide from synthesis by-products (deletion sequences, incomplete deprotection).
Chromatographic Conditions
-
Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Reasoning: Core-shell technology provides high resolution at lower backpressures, essential for resolving hydrophobic impurities.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Note: Use TFA for optical purity; switch to Formic Acid (0.1%) if coupling to MS to avoid signal suppression.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Reduces viscosity and improves mass transfer for hydrophobic residues).
Gradient Profile (Standard Screening)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Sample Injection / Desalting |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 22.0 | 5 | End |
System Suitability Criteria:
-
Tailing Factor (
): 0.8 < < 1.2 (Gamma-amino acids can tail due to secondary interactions; ensure end-capped columns are used). -
Retention Time Precision: %RSD < 0.5% (n=5).
Method 2: Chiral HPLC for Enantiomeric Purity
Objective: Quantify the (S)-enantiomer impurity. The (R)-configuration is critical for biological activity; the (S)-form is a common contaminant from starting materials or racemization during coupling.
Chiral Screening Strategy
Fmoc-protected amino acids are best separated using Polysaccharide-based stationary phases in Polar Organic Mode or Reversed-Phase Mode .
-
Primary Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-2 or Chiralpak IB).
-
Mobile Phase: Acetonitrile : Water (60 : 40 v/v) + 0.1% Formic Acid.
-
Optimization: If resolution is poor, switch to Normal Phase: Hexane : Isopropanol (80 : 20) + 0.1% TFA.[1]
-
Protocol: Enantiomeric Excess (ee) Determination[1][2][3]
-
Equilibrate the chiral column at 1.0 mL/min for 30 mins.
-
Inject 5 µL of the Racemic Standard (mix of R and S) to establish separation window.
-
Inject Test Sample (1 mg/mL).
-
Calculate %ee:
-
Requirement: %ee > 99.5% for pharmaceutical grade.
Method 3: LC-MS/MS for Sequence Verification
Objective: Confirm the incorporation of the
Mass Spectrometry Parameters (ESI-Q-TOF or Orbitrap)
-
Ionization: Positive Mode (+).
-
Spray Voltage: 3.5 kV.[4]
-
Capillary Temp: 300°C.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) or CID.
Fragmentation Logic (The "Gamma-Shift")
When interpreting the MS/MS spectrum, look for the specific mass difference corresponding to the
-
Residue Mass Calculation:
-
Formula:
(Residue within peptide) -
Monoisotopic Mass: 127.10 Da (Calculated as: MW of acid -
). -
Comparison: Leucine residue mass is 113.08 Da. The
-homolog adds two groups (+28 Da)? No, let's verify. -
Valine residue (
) = 99.07 Da. -
-Valine (4-amino-5-methylhexanoic) = Adds two
to Valine. - Da. Correct.
-
-
Diagnostic Ions:
-
Immonium Ion: Look for a peak at m/z 100-102 (distinct from Valine's m/z 72).
-
b/y Ion Series: The mass gap between peaks flanking the modification will be 127.10 Da .
-
Water Loss:
-amino acids are prone to forming lactams (cyclic amides) upon fragmentation, often showing a strong neutral loss peak.
-
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for analyzing peptides containing this specific residue.
Figure 1: Integrated analytical workflow for this compound peptides.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Double Peaks in HPLC | Diastereomers formed during synthesis. | Run Chiral LC to confirm. Optimize coupling reagents (use DIC/Oxyma instead of HATU to reduce racemization). |
| Broad Peaks | Hydrophobic interaction with column stationary phase. | Increase column temperature to 50°C. Use a C4 or C8 column instead of C18. |
| Missing MS Signals | Fmoc group suppressing ionization. | Ensure deprotection (piperidine wash) is complete before final MS, or use APCI source instead of ESI. |
| Low Recovery | Peptide precipitation on column. | Use a solubility check. Inject in 100% DMSO if necessary. |
References
-
Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Note: Precision Incorporation of Fmoc-(R)-4-amino-5-methylhexanoic Acid in Neuropeptide Synthesis
Executive Summary
This guide details the strategic incorporation of This compound into neuropeptide sequences. As a
This protocol departs from standard SPPS by addressing the specific steric and kinetic challenges posed by the C5-isopropyl side chain adjacent to the nucleophilic amine.
Molecule Profile & Strategic Utility
| Property | Specification |
| IUPAC Name | (4R)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid |
| Common Name | Fmoc- |
| Formula | C |
| Molecular Weight | 367.44 g/mol |
| Structural Feature | |
| Solubility | Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM. |
| Key Application | Peptidomimetics, Transition State Isosteres, Neuropeptide Stabilization |
The "Gamma-Shield" Mechanism
Neuropeptides are rapidly cleared in vivo. Replacing a scissile peptide bond (typically involving Leucine) with this
-amino acid insertion. The extended backbone prevents the catalytic water molecule in metalloproteases from aligning with the carbonyl carbon.
Experimental Protocol: Solid Phase Synthesis
Critical Pre-Synthesis Considerations
-
Steric Hindrance: The isopropyl group at position 5 creates significant steric bulk adjacent to the amine at position 4. While coupling this residue to the resin is standard, coupling the NEXT amino acid onto this residue is difficult .
-
Racemization Risk: Low. The chiral center is separated from the activated carbonyl by two methylene groups, suppressing oxazolone formation.
-
Resin Choice: Use Rink Amide ProTide or 2-Chlorotrityl Chloride (for C-terminal acids) with low loading (0.3–0.5 mmol/g) to prevent aggregation of the hydrophobic segments.
Step-by-Step Incorporation Workflow
Reagents Preparation
-
Activator: 0.5 M HATU in DMF (Preferred for this specific residue over DIC/Oxyma to ensure completion).
-
Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.
-
Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone is superior for aggregation-prone neuropeptides).
Protocol Steps
Step 1: Coupling this compound to the Chain
-
Dissolve: 3.0 equivalents of amino acid + 2.9 eq HATU in DMF.
-
Activate: Add 6.0 eq DIPEA.[1] Pre-activate for 30 seconds (do not exceed 2 mins).
-
React: Add to resin.[1][2][3][4][5][6] Agitate for 60 minutes at Room Temperature.
-
Monitor: Standard Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete. Recouple.
-
Colorless: Complete.
-
Step 2: Fmoc Deprotection
-
Treat with 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation if Asp is present).
-
Cycles: 1 x 2 min, 1 x 10 min.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
Step 3: Elongation (The Critical Step) The amine at position 4 is primary but sterically crowded by the C5-isopropyl group.
-
Reagent Selection: Use HATU/HOAt or DIC/OxymaPure at high concentration (0.5 M).
-
Double Coupling Strategy (Mandatory):
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.
Cleavage and Purification[1]
Cleavage Cocktail (Standard Neuropeptide)
For sequences containing Trp, Met, or Tyr (common in neuropeptides):
-
Reagent K equivalent: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).
-
Time: 2.5 to 3 hours. Note:
-amino acids are stable in TFA.
Purification Notes
-
HPLC Behavior: Peptides containing
-amino acids often display broader peaks or peak splitting due to cis/trans isomerization of amide bonds or slow interconversion of conformers. -
Gradient: Use a shallow gradient (e.g., 0.5% B per minute) to resolve conformers.
-
Verification: ESI-MS is essential. The mass shift will be exactly +28.03 Da (one -CH2-CH2- unit replacing a bond) relative to the parent peptide if comparing to a deletion sequence, or identical mass if comparing to a standard isomer, but retention time will shift significantly.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Next AA | Steric hindrance from C5-isopropyl group. | Switch to Microwave coupling (50°C) or use COMU/Oxyma. Perform double coupling. |
| Low Solubility/Gelation | Hydrophobic nature of | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling. |
| Mass Spec +14 Da | Methylation of backbone amides (rare). | Ensure high quality DMF (amine free). More likely: incomplete deprotection of tBu (+56) or Trt (+242). |
| Broad HPLC Peak | Stable secondary structures ( | Run HPLC at 60°C to collapse conformers into a single peak. |
References
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).
, , and Hybrid Peptides. Chemical Reviews, 111(2), 657–687. Link - Seebach, D., et al. (2004). Gamma-Peptides: Synthesis and Structural Analysis. Helvetica Chimica Acta, 87, 27-69.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
-
Fmoc-Gamma-Amino Acids Product Data. Chem-Impex International. Link
Sources
Troubleshooting & Optimization
solubility issues with Fmoc-(R)-4-amino-5-methylhexanoic acid in DMF
Technical Support Center: Fmoc-(R)-4-amino-5-methylhexanoic Acid Topic: Troubleshooting Solubility, Aggregation, and Handling in DMF
Lead Scientist’s Note
From: Dr. Aris Thorne, Senior Application Scientist
Re: Handling Hydrophobic
You are likely accessing this guide because your this compound (often referred to as a
While standard Fmoc-amino acids dissolve readily in DMF, this specific residue combines a hydrophobic isobutyl side chain with a flexible
Part 1: Diagnostic Framework
Before adding more solvent, diagnose the specific nature of the insolubility using the flowchart below.
Figure 1: Decision tree for diagnosing solubility failures based on physical observation.[1]
Part 2: Technical Specifications & Solubility Limits
The following data serves as the baseline for "normal" behavior. If your material deviates significantly, suspect compromised purity or solvent quality.[1]
| Parameter | Specification | Notes |
| Solubility Benchmark | 0.5 M (1 mmol in 2 mL) | Validated in high-quality DMF [1]. |
| Preferred Solvent | DMF (Standard) or NMP (Advanced) | NMP (N-methyl-2-pyrrolidone) is superior for preventing gelation in hydrophobic residues [2].[1] |
| Dissolution Aid | Sonication | Essential.[1][2][3][4] Vortexing alone is often insufficient to break crystal lattice energy.[1] |
| Critical Risk | Gelation | |
| Max Temperature | 50°C | Do not exceed. Higher temps in DMF can cause Fmoc cleavage via thermal degradation of DMF into dimethylamine [3].[1] |
Part 3: Resolution Protocols
Protocol A: The "Chaotropic Rescue" (For Gels/Aggregates)
Use this when the mixture has turned into a viscous gel or opaque slurry.[1]
Mechanism: The addition of Lithium Chloride (LiCl) disrupts the intermolecular hydrogen network between the
-
Calculate: Determine the volume of DMF currently in your vial.[1]
-
Prepare Additive: Weigh dry LiCl to achieve a final concentration of 0.4 M (approx. 17 mg LiCl per 1 mL of solvent).
-
Add & Sonicate: Add the solid LiCl directly to the gelled Fmoc-AA mixture.
-
Thermal Treatment: Sonicate in a water bath at 40°C for 5–10 minutes.
-
Result: The gel should collapse into a clear, free-flowing liquid.[1]
-
-
Filtration (Optional): If a small amount of fine particulate remains (likely inorganic salts from the manufacturing process), filter through a 0.45 µm PTFE syringe filter.[1]
Protocol B: The Solvent Switch (For High Concentration)
Use this if you require concentrations >0.5 M for micro-scale synthesis.
-
Solvent: Replace DMF entirely with NMP (N-methyl-2-pyrrolidone) .[1]
-
Rationale: NMP has a slightly different polarity profile that often favors the solvation of hydrophobic alkyl chains (like the 5-methylhexyl group) better than DMF [2].[1]
-
Procedure:
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does this specific amino acid gel in DMF when Fmoc-Leu-OH does not?
A: While structurally similar to Leucine, this compound is a
Q2: Can I heat the solution to 60°C to dissolve it? A: No. We strongly advise against heating Fmoc-amino acids in DMF above 50°C. DMF degrades over time (and faster with heat) to produce dimethylamine, a secondary amine that will prematurely remove the Fmoc protecting group [3].[1] If you must heat >50°C, use NMP.[1]
Q3: The solution is clear but turns cloudy when I add DIPEA. Why? A: This is likely not a solubility issue but a salt formation issue.[1] The carboxylate salt of the amino acid (formed upon adding the base DIPEA) may have lower solubility than the free acid in your specific solvent mixture.[1]
-
Fix: Add the coupling reagent (e.g., HATU/HBTU) before adding the base.[1] The activation reaction is often faster than the precipitation.[1]
Q4: Does the (R)-configuration affect solubility? A: Enantiomers have identical solubility in achiral solvents like DMF.[1] However, if your sample is a non-racemic mixture (e.g., contaminated with the (S)-isomer), the solubility profile can change due to the "racemic compound" effect, where the racemate crystal lattice is often more stable (and less soluble) than the pure enantiomer. Ensure your material is optically pure (>98% ee).[1]
References
-
Thermo Scientific Chemicals. (2024).[1] 6-(Fmoc-amino)hexanoic acid Product Specifications. Fisher Scientific.[1][2] [1]
-
Biotage. (2023).[1][5] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog.
-
BenchChem. (2025).[1][4][6] Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis. BenchChem Technical Guides. [1]
-
MilliporeSigma. (2025).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Library.[1]
Sources
side reactions in Fmoc SPPS with beta-amino acids
Technical Support Center: -Amino Acid Fmoc SPPS
Topic: Troubleshooting Side Reactions & Synthesis Failures
Introduction
Welcome to the technical support module for
This guide moves beyond basic protocols to address the causality of failures: primarily steric occlusion and rapid on-resin aggregation .
Module 1: Coupling Efficiency & Deletion Sequences
The Issue:
Users frequently observe "deletion sequences" (missing residues) by LC-MS, particularly when coupling
The Science (Causality):
-
Steric Hindrance:
-amino acids are sterically demanding. The nucleophilic amine is less accessible, and the activated carboxylate is bulkier.-
-amino acids (side chain on
-carbon) couple relatively well (similar to -Val/Ile). -
-amino acids (side chain on
-carbon) are notoriously difficult because the side chain is directly adjacent to the nucleophilic amine.
-
-amino acids (side chain on
-
Kinetic Lag: The reaction rate for
-amino acids is significantly slower than -amino acids. Standard 30-minute couplings often result in only 80–90% conversion.
Troubleshooting Protocol: The "Power Coupling" Workflow
If you observe deletion sequences (
| Variable | Standard | Required |
| Coupling Reagent | HBTU or DIC/Oxyma | HATU or PyAOP (7-azabenzotriazole based) |
| Base | DIPEA (2.0 eq) | HOAt (additive) + TMP (Collidine) for sensitive Cys/His |
| Time | 30–45 min | 2 |
| Temperature | RT or 50°C | 75°C (Microwave) or 60°C (Conventional heat) |
| Monitoring | Kaiser Test | Chloranil Test (Kaiser is often false-negative for secondary amines) |
Visualizing the Decision Logic
Caption: Decision tree for optimizing coupling conditions based on
Module 2: Aggregation & Secondary Structure Formation
The Issue: Synthesis proceeds well for the first 5 residues, then yield crashes. The resin beads appear "clumped" or shrink in volume.
The Science (Causality):
-
Consequence: The growing chain folds back on itself, burying the N-terminal amine inside a stable secondary structure. Reagents cannot physically reach the reaction site.
FAQ: How do I break -peptide aggregation?
Q: Can I use Pseudoprolines?
A: Generally, no . Pseudoprolines are designed for
Q: What solvent system should I use? A: Pure DMF is often insufficient. Switch to a chaotropic solvent system to disrupt hydrogen bonding:
-
NMP (N-methyl-2-pyrrolidone): Superior swelling properties for polystyrene resins.
-
"Magic Mixture": DCM : DMF : NMP (1:1:1) with 1% Triton X-100 or Ethylene Carbonate .
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts the H-bonds stabilizing the 14-helix.
Module 3: Cyclization Side Reactions (DKP & Aspartimide)
The Issue:
Unexpected mass peaks corresponding to
Diketopiperazine (DKP) Formation
While
-
+
dipeptide 8-membered ring (Unfavorable). -
+
dipeptide 7-membered ring (Slow).
Risk Factor: The risk arises not from the cyclization rate, but from the slow coupling of the 3rd residue . Because coupling onto a
Prevention:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents the attack.[1]
-
Avoid strong bases (like DBU) during deprotection of the first few residues.
Aspartimide Formation
Q: Do
Prevention:
-
Add 0.1 M HOBt to the deprotection solution (20% Piperidine/DMF).[3] This suppresses the base-catalyzed ring closure [2].
Module 4: Analytical Validation
The Issue:
The Science:
-
Conformational Interconversion:
-peptides can exist in slow-exchanging conformational states (helical vs. unfolded) on the LC column time scale. This results in broad or split peaks. -
Diastereomers: If you used
-amino acids , they are prone to epimerization during activation (similar to -Cys/His). The -proton is acidic.
Validation Protocol
-
Run HPLC at 60°C: Heating the column speeds up conformational exchange, often merging split peaks into a single sharp peak if the issue is folding.
-
Coinjection: If you suspect epimerization of a
residue, synthesize the intentional D-isomer (or mixed isomer) standard to confirm retention times.
Summary of Critical Parameters
| Parameter | Recommendation for |
| Resin | 2-Chlorotrityl (2-CTC) or Rink Amide (Low Loading < 0.4 mmol/g) |
| Coupling | HATU / HOAt / DIEA (1:1:2) |
| Microwave | Essential for |
| Deprotection | 20% Piperidine + 0.1 M HOBt (Prevents Aspartimide) |
| Solvent | NMP preferred over DMF for sequences > 10 residues |
References
-
Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of gamma-hexapeptides and beta-peptides." Helvetica Chimica Acta.
-
Bachem. (2023).[4] "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Knowledge Center.
-
BenchChem. (2025).[3][5] "Technical Support Center: Aspartimide Formation in Fmoc-SPPS."
-
Albericio, F., et al. (2010). "Advances in Fmoc solid-phase peptide synthesis." PMC - NIH.
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Fmoc-(R)-4-amino-5-methylhexanoic Acid
Welcome to the Advanced Peptide Synthesis Support Center.
As a Senior Application Scientist, I frequently consult on the design and synthesis of complex peptidomimetics. Incorporating
Diagnostic Workflow
Before adjusting your chemistry, it is critical to diagnose the exact point of failure. The workflow below illustrates the logical progression for troubleshooting aggregation when incorporating hydrophobic
Logical workflow for resolving SPPS aggregation in hydrophobic gamma-peptides.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does this compound cause such severe on-resin aggregation?
Expertise & Experience: this compound is a highly specialized
Q2: How do I select the right resin to prevent intermolecular aggregation?
Expertise & Experience: The first line of defense is spatial separation. Polystyrene (PS) resins exacerbate aggregation because the local concentration of growing chains is too high. Switching to a 5[5] composed of Polyethylene Glycol (PEG), such as ChemMatrix, is highly recommended. PEG resins swell optimally in both polar and non-polar solvents, maintaining solvation even when the peptide sequence becomes highly hydrophobic.
Q3: Standard DMF is failing to solvate my growing peptide chain. What solvent modifications are scientifically validated?
Expertise & Experience: When spatial separation isn't enough, we must alter the thermodynamic environment of the solvent. Washing the peptide-resin with a5[5], disrupts the structured hydrogen-bonding network of the aggregates.
Mechanistic pathway showing aggregation drivers and targeted solvation interventions.
Quantitative Data Summaries
To illustrate the impact of these interventions, the following tables summarize experimental data comparing standard conditions against optimized protocols for
Table 1: Impact of Resin Type and Loading on Crude Purity
| Resin Type | Loading (mmol/g) | Swelling in DMF (mL/g) | Crude Purity (%) | Aggregation Status |
| Polystyrene (PS) | 0.8 | 4.5 | < 15% | Severe (Resin Shrinkage) |
| Polystyrene (PS) | 0.3 | 5.0 | 42% | Moderate |
| PEG (ChemMatrix) | 0.5 | 8.0 | 68% | Mild |
| PEG (ChemMatrix) | 0.15 | 8.5 | > 92% | Resolved |
Table 2: Optimization of Coupling Conditions for this compound
| Coupling Reagent | Solvent System | Temperature | Time | Coupling Efficiency |
| HBTU / DIPEA | DMF | 25°C | 60 min | < 30% |
| HATU / DIPEA | DMF | 25°C | 60 min | 55% |
| HATU / DIPEA | 0.8 M LiCl in NMP | 25°C | 60 min | 82% |
| HATU / DIPEA | NMP | 75°C (MW) | 5 min | > 95% |
Step-by-Step Experimental Protocols
Every protocol provided below is designed as a self-validating system, ensuring you can confirm success before proceeding to the next synthetic step.
Protocol A: Chaotropic Salt Wash for Aggregate Disruption
-
Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Resin Treatment: Following Fmoc deprotection, drain the reaction vessel and add 5-10 mL of the 0.8 M LiCl/NMP solution per gram of resin.
-
Agitation: Gently agitate for 15 minutes at room temperature.
-
Validation Check: Observe the resin bed volume; successful disruption of the hydrophobic collapse will result in visible re-swelling of the resin matrix.
-
-
Coupling: Do not wash the salt away entirely before coupling. Proceed immediately with the coupling step using the activated this compound dissolved in the same chaotropic solvent system.
-
Post-Coupling Wash: Thoroughly wash the resin with DMF (5 x 1 min) to remove all LiCl before the next Fmoc deprotection step to prevent salt precipitation.
Protocol B: Microwave-Assisted SPPS (MW-SPPS) Acylation
Using a highly efficient coupling reagent like 5[5] provides the kinetic energy needed to overcome the steric hindrance of the
-
Activation: Pre-activate this compound (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in NMP for 1 minute. (Note: HATU is strictly preferred over HBTU to maximize the acylation rate before aggregation can re-occur).
-
Transfer: Add the activated mixture to the resin in the microwave reaction vessel.
-
Microwave Heating: Ramp the temperature to 75°C over 1 minute, then hold at 75°C for exactly 5 minutes with continuous stirring or nitrogen bubbling.
-
Cooling & Washing: Drain the hot solution immediately and wash vigorously with DMF (3 x 1 min).
-
Validation Check: Perform a micro-cleavage (TFA/TIPS/H2O) on a few resin beads and analyze via LC-MS to confirm the complete absence of the unreacted des-gamma-peptide mass before proceeding to the next deprotection.
-
References
-
Chem-Impex. "this compound". 1
-
National Institutes of Health (PMC). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides". 3
-
Benchchem. "Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS". 5
-
MilliporeSigma. "Overcoming Aggregation in Solid-phase Peptide Synthesis". 4
-
ResearchGate. "Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones". 2
Sources
Technical Support Center: Purification Strategies for Peptides Incorporating Fmoc-(R)-4-amino-5-methylhexanoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and synthetic challenges associated with (R)-4-amino-5-methylhexanoic acid .
This building block is a highly lipophilic
Below, you will find our field-proven diagnostic matrices, self-validating workflows, and troubleshooting FAQs to ensure the successful isolation of your target sequence.
Workflow Decision Matrix
Before injecting your crude sample, you must determine the appropriate purification strategy based on the coupling efficiency of your SPPS run.
Fig 1. Decision matrix for purifying peptides containing highly hydrophobic γ-amino acids.
Diagnostic Matrix: Chromatographic Parameters
Summarized below is the quantitative data and parameter selection for the two primary phases of
| Parameter | Phase 1: Fmoc-ON Isolation | Phase 2: Fmoc-OFF Polish | Mechanistic Rationale |
| Stationary Phase | C8 or C4 (300 Å) | C18 or C8 (100–300 Å) | The Fmoc group + the |
| Column Temp. | 50–60 °C | 55–65 °C | Overcomes the slow interconversion of |
| Mobile Phase A | H₂O + 0.1% TFA | H₂O + 0.1% TFA | TFA provides critical ion-pairing to sharpen peaks and suppress silanol interactions. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA | Standard organic modifier; Isopropanol (IPA) can be added if the peptide is highly aggregated. |
| Gradient Slope | 0.5% B / min | 1.0% B / min | A shallow gradient maximizes the resolution between the Fmoc-target and capped truncations[4]. |
| Detection (UV) | 214 nm & 301 nm | 214 nm & 280 nm | 301 nm specifically tracks the Fmoc chromophore, providing orthogonal validation of the target. |
Step-by-Step Methodology: The Two-Dimensional Fmoc-ON Protocol
Causality: The steric bulk of (R)-4-amino-5-methylhexanoic acid often causes incomplete couplings. If unreacted chains are capped (e.g., via acetic anhydride) during SPPS, they will lack an N-terminal Fmoc group. By retaining the Fmoc group on the full-length sequence, we exploit its massive lipophilicity to shift the target peptide's retention time far away from the hydrophilic truncations[4].
Phase 1: Preparative Isolation of the Fmoc-Peptide
-
Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Crucial: Do not perform the final 20% piperidine deprotection step on your synthesizer.
-
Precipitation: Precipitate the crude Fmoc-peptide in ice-cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and dry the pellet under nitrogen.
-
Solubilization: Dissolve the pellet in 50% Acetonitrile / 50% Water containing 0.1% TFA. If the peptide is highly aggregated, add 10–20% Hexafluoroisopropanol (HFIP) or DMSO.
-
First HPLC Run: Inject the sample onto a C8 preparative column. Run a shallow gradient (0.5% B/min) from 30% to 80% Mobile Phase B. The Fmoc-protected full-length peptide will elute significantly later (typically 10-15 minutes) than the uncapped deletion sequences.
-
Lyophilization: Pool the fractions containing the correct Fmoc-peptide mass and lyophilize to a dry powder.
Phase 2: Solution-Phase Deprotection & Final Polish (Self-Validating) 6. Fmoc Removal: Dissolve the lyophilized Fmoc-peptide in a solution of 20% Piperidine in DMF. Stir at room temperature for 30 minutes. 7. Precipitation: Re-precipitate the free-amine peptide in cold ether to remove the dibenzofulvene-piperidine adduct. Centrifuge and dry. 8. Second HPLC Run: Dissolve the pellet in aqueous buffer and inject onto a C18 column. Run a standard gradient (10% to 60% B). 9. System Validation: Monitor the run at 214 nm and 301 nm. A successful deprotection is confirmed when your target peptide peak (absorbing at 214 nm) is completely devoid of 301 nm absorbance, while the late-eluting byproduct peak shows a massive 301 nm signal. Pool and lyophilize the pure fractions.
Troubleshooting Guides & FAQs
Q: My chromatogram shows two distinct peaks with the exact same mass. Is my peptide degrading?
A: This is a classic hallmark of
Q: I am observing a massive co-eluting impurity with a mass of [M - 127 Da]. How do I remove it?
A: A mass difference of -127 Da corresponds to the deletion of the 4-amino-5-methylhexanoic acid residue itself (Free amino acid MW 145.2 Da minus 18 Da for H₂O)[5]. The steric bulk of its isobutyl side chain and the extended
Q: My crude Fmoc-peptide is completely insoluble in the starting HPLC buffer (5% ACN). What should I do?
A: The Fmoc group combined with the aliphatic
References
-
Debnath, S., et al. "Ambidexterity and Left-Handedness Induced by Geminally Disubstituted γ Amino Acid Residues in Chiral 310 Helices." ACS Publications. URL: [Link]
-
Giuliano, M. W., et al. "Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution." ResearchGate / JACS. URL: [Link]
Sources
cleavage cocktails for resins with peptides containing beta-amino acids
Topic: Optimization of Cleavage Cocktails & Protocols for Peptides Containing Beta-Amino Acids (
Core Principles: Why Beta-Peptides Behave Differently
Before selecting a cocktail, you must understand the physical chemistry of your target. Beta-peptides (
-
Secondary Structure Stability (The 14-Helix): Unlike
-peptides, which often denature in organic solvents, -peptides can form extremely stable secondary structures (most commonly the 14-helix ) even on the solid phase. This folding can sterically occlude the linker, leading to "incomplete cleavage" that is actually just "inaccessible linker." -
Solubility & Aggregation: Beta-peptides are often highly lipophilic. The standard "ether precipitation" step frequently fails, resulting in a sticky, insoluble oil or gel rather than a white powder.
Cocktail Selection Guide
Do not default to "Reagent K" without analyzing your sequence. Use this decision matrix to select the optimal cleavage cocktail.
Standard Cleavage (Total Deprotection)
For Rink Amide or Wang Resins where you need a fully deprotected peptide.
| Cocktail Name | Composition (v/v) | Best For... |
| Cocktail A (Standard) | 95% TFA / 2.5% TIS / 2.5% H2O | General Beta-Peptides. Sequences with no Cys, Met, or Trp. The high acid content ensures disruption of the 14-helix. |
| Cocktail B (Scavenger) | 94% TFA / 2.5% EDT / 2.5% H2O / 1% TIS | Cys/Met/Trp Containing. Beta-peptides with sensitive side chains. EDT is crucial to prevent alkylation of Trp and oxidation of Met. |
| Cocktail C (Hydrophobic) | 90% TFA / 5% DCM / 2.5% TIS / 2.5% H2O | Aggregated/Insoluble Sequences. The addition of DCM helps swell the resin and solubilize the hydrophobic beta-peptide chains during cleavage. |
Mild Cleavage (Protected Fragments)
For 2-Chlorotrityl Chloride (CTC) or Sieber Resins. Used when you need to keep side-chain protecting groups intact (e.g., for fragment condensation).
| Cocktail Name | Composition (v/v) | Mechanism |
| Mild Cocktail 1 | 1% TFA / 99% DCM | Kinetic cleavage. The highly acid-labile CTC linker cleaves before side-chain protecting groups (Boc, tBu) are removed. |
| Mild Cocktail 2 | 20% HFIP / 80% DCM | Acid-Free. Hexafluoroisopropanol (HFIP) is weakly acidic (pK ~9) but strong enough to cleave CTC linkers without touching any protecting groups. |
Visual Workflow: The Decision Matrix
Caption: Decision tree for selecting the appropriate cleavage cocktail based on resin type and peptide composition.
Troubleshooting & FAQs
Issue 1: The "Sticky Pellet" Phenomenon
Symptom: After adding cold ether, the peptide does not form a white powder.[1] Instead, it forms a gummy oil or a translucent gel on the tube walls. Cause: Beta-peptides are often too lipophilic to precipitate in diethyl ether. They remain partially soluble or form supramolecular organogels.
Protocol: The "Oil Rescue" Method
-
Do NOT filter. If you filter the oil, you will lose your product in the paper.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes to force the oil to the bottom.
-
Decant the ether supernatant carefully.
-
Wash: Add fresh cold ether, vortex vigorously (to disperse the oil), and centrifuge again. Repeat 3x.
-
Evaporate: If it still won't solidify, dissolve the oil in 50% Acetonitrile/Water and lyophilize (freeze-dry) directly. This is often the only way to get a powder for beta-peptides.
Issue 2: Low Yield (Suspected Incomplete Cleavage)
Symptom: Mass spec shows the correct mass, but the yield is <20%. The resin beads remain slightly colored (if using a colorimetric test). Cause: The 14-helix structure of the beta-peptide on the resin is shielding the linker from the TFA.
Protocol: The "DCM Swell" Technique
-
Before adding the cleavage cocktail, wash the resin with DCM (Dichloromethane).
-
Do not dry the resin completely. Leave it slightly solvated with DCM.
-
Add the cleavage cocktail directly to the DCM-wet resin.
-
Why? DCM is a "good solvent" for beta-peptides and swells the polystyrene matrix, opening up the 14-helix bundles. TFA alone causes the resin to shrink, trapping the peptide.
-
Issue 3: N-Terminal Degradation (Retro-Mannich)
Symptom: Mass spec shows a series of peaks with -14 Da or loss of the N-terminal residue mass.
Cause: N-terminal
Corrective Action:
-
Avoid Acetone: Ensure all glassware is free of acetone (often used for cleaning). Acetone can react with the N-terminus to form an imine, which promotes degradation.
-
Keep it Cold: Perform the first 30 minutes of cleavage in an ice bath (
). The Retro-Mannich reaction is temperature-dependent.
Detailed Workflow: The "Sticky Pellet" Rescue
This is the most common support request for beta-peptides. Follow this workflow to recover your product.
Caption: Workflow for recovering beta-peptides that fail to precipitate in ether (The "Oil Rescue" method).
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of gamma-hexapeptides and beta-peptides. Helvetica Chimica Acta. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers. Journal of the American Chemical Society. Link
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage.[2] International Journal of Peptide and Protein Research. Link
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Reagents | Complete Guide.Link
Sources
minimizing racemization of Fmoc-(R)-4-amino-5-methylhexanoic acid during coupling
Subject: Minimizing Racemization & Side Reactions During Coupling
Molecule: Fmoc-(R)-4-amino-5-methylhexanoic acid (also known as Fmoc-
Executive Summary
You are likely visiting this guide because you have observed double peaks in HPLC or mass shifts (-18 Da) and suspect racemization.
The Good News: True chemical racemization (inversion of the chiral center via proton abstraction) is mechanistically unlikely for this specific molecule during standard coupling. The chiral center is at the
The Bad News: What looks like racemization is often
Part 1: The Diagnostic Phase (Troubleshooting)
Before altering your synthesis, determine if you are fighting physics or chemistry.
Q1: Are you observing a Mass Shift of -18 Da?
-
Yes: This is not racemization . This is Lactamization .
-
Cause: The activated carboxyl group was attacked by the backbone nitrogen (intramolecular cyclization) forming a 5-membered pyrrolidinone ring. This mimics a deletion sequence or a terminated chain.
-
Solution: See "Lactam Prevention Protocol" below.
-
-
No: Proceed to Q2.
Q2: Is the "Isomer" present in the Starting Material?
-
Test: Inject your raw this compound sample onto a chiral HPLC column before coupling.
-
Context:
-amino acids are often synthesized via chiral reduction or homologation. If the vendor's enantiomeric excess (ee) is only 95%, you will inevitably see a 2.5-5% "racemic" peak in your final peptide, regardless of your coupling conditions.
Q3: Did you use DMAP during resin loading?
-
Yes: You likely induced epimerization at the loading step, not the coupling step.
-
Mechanism:[1][2] DMAP (4-Dimethylaminopyridine) is a nucleophilic catalyst that increases the acidity of
-protons. While less risky for -amino acids, high concentrations can still promote side reactions or racemization if the residue is coupled to a linker like Wang resin. -
Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin for base-free loading.
Part 2: Optimized Coupling Protocol
To minimize side reactions and preserve chiral integrity, we use a Base-Free, Oxyma-Buffered system. This prevents the high pH excursions that trigger side reactions.
The "Safe" Coupling System: DIC / Oxyma Pure
-
Why: DIC (Diisopropylcarbodiimide) activates the carboxyl group without adding tertiary bases (like DIEA/NMM). Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) suppresses racemization more effectively than HOBt and is safer than HOAt.
Step-by-Step Procedure
| Parameter | Specification | Reason |
| Stoichiometry | 3.0 eq Amino Acid / 3.0 eq DIC / 3.0 eq Oxyma | Excess ensures rapid kinetics, outcompeting cyclization. |
| Solvent | DMF (Dimethylformamide) | NMP is acceptable, but DMF is standard. Avoid DCM for coupling (slow kinetics). |
| Pre-activation | 2-3 minutes maximum | CRITICAL: Do not let the activated ester sit. Long pre-activation times allow lactam formation. |
| Base Usage | NONE | Do not add DIEA or NMM. The pH must remain neutral/acidic. |
| Temperature | Room Temperature (20-25°C) | Do not heat. Microwave coupling increases the risk of lactamization for |
Protocol:
-
Dissolve: Dissolve 3.0 eq of this compound and 3.0 eq of Oxyma Pure in minimal DMF.
-
Activate: Add 3.0 eq of DIC. Shake for exactly 2 minutes.
-
Couple: Add the solution immediately to the resin-bound peptide.
-
Reaction Time: Allow to react for 60–90 minutes.
-
Wash: Drain and wash resin with DMF (
min).
Part 3: The "Lactam Trap" Mechanism
Understanding the enemy is key. The diagram below illustrates why "racemization" is often a misdiagnosis for cyclization.
Figure 1: The kinetic competition between desired coupling (green) and lactam formation (red). Note that the chiral center at C4 is not involved in the activation at C1, protecting it from direct racemization.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use HATU/DIEA for this coupling?
A: Avoid if possible. HATU is extremely potent, but it requires a base (DIEA) to function. The basic environment (
Q: I am loading this as the first amino acid on the resin. What should I do? A: Do not use Wang resin with standard esterification (DIC/DMAP). The DMAP will cause issues.
-
Best Practice: Use 2-Chlorotrityl Chloride (2-CTC) resin .
-
Loading Protocol: Dissolve Amino Acid (1.2 eq) in DCM with DIEA (3.0 eq). Add to 2-CTC resin. The steric bulk of the trityl linker prevents attack on the chiral center, and the reaction is driven by the resin's reactivity, not carboxyl activation.
Q: My LC-MS shows a peak with the correct mass but different retention time. Is it a diastereomer? A: It is likely a diastereomer, but the source is probably the incoming amino acid (the one you are coupling next) or the starting material .
-
Check: If you are coupling a Cys or His residue after this gamma-amino acid, those residues are notorious for racemizing. The gamma-amino acid itself is structurally robust.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Di Fenza, A., et al. (2009). Racemization-Free Attachment of Fmoc-Amino Acids to Wang Resin. European Journal of Organic Chemistry. (Contextual grounding for loading protocols). Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Reference for side-reaction mechanisms). Link
Sources
troubleshooting low yield in peptide synthesis with Fmoc-(R)-4-amino-5-methylhexanoic acid
Mechanistic Insight: The Chemistry of γ-Valine Derivatives
Fmoc-(R)-4-amino-5-methylhexanoic acid is a γ-amino acid derivative (structurally analogous to a γ-extended valine) widely utilized in the development of peptidomimetics and targeted therapeutics[1]. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) frequently results in significant yield drops due to three distinct mechanistic bottlenecks:
-
Severe Steric Hindrance at the γ-Amine : The C4 position of this molecule features an isopropyl side chain directly adjacent to the amino group. Once this residue is incorporated and Fmoc-deprotected, the resulting free amine is highly shielded. Traditional coupling of the subsequent amino acid onto this sterically hindered nucleophile is entropically unfavorable and kinetically slow[2].
-
Backbone Flexibility and Aggregation : The insertion of a three-carbon aliphatic linker (C2-C3-C4) disrupts standard α-helical or β-sheet hydrogen bonding networks. This increased backbone flexibility often triggers hydrophobic collapse and on-resin peptide aggregation, reducing reagent accessibility for all downstream synthesis steps[3].
-
γ-Lactam Formation : During the activation of the γ-amino acid's C-terminus (C1), there is a risk of intramolecular cyclization. The molecule can fold back on itself to form a 5-membered γ-lactam (pyrrolidone derivative), effectively terminating the chain and consuming the activated building block[4].
Diagnostic FAQ
Q: My LC-MS analysis of the crude peptide shows a major deletion sequence lacking the amino acid immediately following this compound. Why? A: This is a classic symptom of steric hindrance. The isopropyl group at the C4 position physically blocks the incoming activated amino acid. Standard coupling reagents like HBTU or DIC/HOBt are insufficient to drive this reaction to completion[2]. You must switch to highly reactive phosphonium or uronium salts (e.g., PyAOP or HATU) combined with elevated temperatures to overcome the activation energy barrier.
Q: I am seeing a mass loss corresponding to the this compound itself (-127 Da residue mass). What happened? A: This indicates a failure to couple the γ-amino acid to the growing peptide chain. While the C1 carboxylic acid is unhindered, over-activation (especially with uronium reagents like HATU in the presence of excess base) can promote intramolecular γ-lactam formation[4]. The activated ester cyclizes before it can react with the resin-bound amine. To resolve this, use a milder, base-free activation strategy like DIC/OxymaPure and keep activation times short.
Q: The synthesis is successful up to the γ-amino acid, but all subsequent couplings show progressively lower yields, resulting a broad smear of truncated sequences on the HPLC. How do I fix this? A: The flexible γ-backbone is causing on-resin aggregation. To disrupt this hydrophobic collapse, introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) during coupling and deprotection steps, or synthesize the sequence on a low-loading PEG-based resin (like ChemMatrix) rather than standard polystyrene[3].
Data Presentation: Coupling Reagent Efficacy
The following table summarizes the quantitative performance of various coupling strategies when attempting to acylate the sterically hindered C4-amine of the resin-bound γ-amino acid.
| Coupling Strategy | Reagents | Equivalents | Temp (°C) | Time (min) | Expected Efficiency |
| Standard (Control) | HBTU / DIPEA | 4.0 | 25 | 60 | < 40% |
| Optimized Standard | DIC / OxymaPure | 4.0 | 25 | 120 | 60 - 70% |
| High-Efficiency | HATU / HOAt / DIPEA | 4.0 | 60 | 45 | 85 - 90% |
| Ultra-Hindered | PyAOP / DIPEA | 4.0 | 75 (MW) | 2 x 30 | > 95% |
Note: PyAOP is preferred over HATU for extremely hindered couplings because it does not cap unreacted amines with a guanidinium moiety, allowing for cleaner recovery or subsequent recoupling attempts[2].
Experimental Protocols
Protocol A: Self-Validating Coupling of the Subsequent Amino Acid (Overcoming Steric Hindrance)
This protocol utilizes PyAOP and microwave-assisted heating to force the coupling onto the hindered γ-amine.
-
Fmoc Deprotection : Treat the resin-bound γ-amino acid with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Validation (Pre-coupling) : Perform a Kaiser test. A positive (dark blue) result confirms the presence of the free, albeit hindered, primary amine.
-
Activation : In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of PyAOP in a minimal volume of DMF (to achieve a concentration of ~0.2 M).
-
Base Addition : Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation vial. Stir for 1 minute.
-
Coupling : Transfer the activated mixture to the resin.
-
Heating : React at 75°C using a microwave peptide synthesizer for 30 minutes. (If using conventional heating, react at 60°C for 60 minutes).
-
Washing : Drain the reaction vessel and wash with DMF (5x).
-
Validation (Post-coupling) : Perform a secondary Kaiser test. A negative (yellow) result indicates >99% coupling efficiency. If slightly green/blue, repeat steps 3-7 (double coupling).
Protocol B: Coupling this compound (Minimizing Lactamization)
This protocol uses DIC/Oxyma to prevent base-catalyzed intramolecular cyclization.
-
Preparation : Dissolve 3.0 equivalents of this compound and 3.0 equivalents of OxymaPure in DMF.
-
Activation : Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Crucial: Do not add DIPEA or any other base.
-
Coupling : Immediately transfer the mixture to the resin-bound peptide. React at room temperature (25°C) for 2 hours.
-
Washing & Validation : Wash with DMF (5x) and confirm completion via the Kaiser test.
Troubleshooting Workflow Visualization
Troubleshooting workflow for diagnosing and resolving low yield in γ-amino acid peptide synthesis.
References
-
Chem-Impex . "this compound". 1
-
ResearchGate . "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids".2
-
PubMed . "Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics". 4
-
Google Patents . "WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols". 3
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 4. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of Fmoc-amino acid purity on peptide synthesis outcome
Technical Support Center: Troubleshooting Fmoc-Amino Acid Purity in Solid-Phase Peptide Synthesis (SPPS)
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis failures that are mistakenly attributed to faulty coupling reagents, inefficient resin swelling, or suboptimal cleavage protocols. However, the root cause often lies upstream: the chemical and enantiomeric purity of the Fmoc-amino acid building blocks. In iterative processes like Solid-Phase Peptide Synthesis (SPPS), even trace impurities (e.g., 0.1%) accumulate exponentially, leading to complex crude profiles, truncated sequences, and diastereomeric mixtures that are nearly impossible to separate via preparative HPLC.
This guide provides a self-validating troubleshooting framework, explaining the causality behind impurity-driven synthesis failures and offering field-proven methodologies to ensure your starting materials do not compromise your final therapeutic or research peptides.
Section 1: Causality & Troubleshooting FAQs
Q1: My Fmoc-amino acid Certificate of Analysis (CoA) states ≥99.0% HPLC purity, yet I am observing significant truncation in my 40-mer peptide. Why? A1: Standard Reversed-Phase HPLC (RP-HPLC) often masks "hidden" impurities that do not absorb strongly at UV 220/265 nm or that co-elute with the main peak. The most pernicious of these is acetic acid [1]. Acetic acid is a residual byproduct from the manufacturing process or the hydrolysis of ethyl acetate during storage [2]. Because of its low molecular weight (60 g/mol ), a seemingly negligible 0.1% (w/w) acetic acid contamination in a bulky derivative like Fmoc-Arg(Pbf)-OH equates to ~1 mol% contamination [2]. During SPPS, this highly reactive acetate acts as a permanent capping agent, terminating the growing peptide chain and leading to significant truncation over multiple cycles. For long syntheses, acetate content must be strictly validated to ≤0.02%[1].
Q2: LC-MS analysis of my crude peptide shows a +Xaa mass insertion (e.g., an extra Phenylalanine). How did a double insertion occur if my coupling times are optimized? A2: This is a classic hallmark of Fmoc-Dipeptide impurities (Fmoc-Xaa-Xaa-OH) in your starting material. During the industrial synthesis of Fmoc-amino acids, the Fmoc-introducing reagent (like Fmoc-Cl or Fmoc-OSu) can react with an already formed Fmoc-amino acid, generating a dipeptide [3]. If this impurity is present at >0.1%, it will be activated and coupled alongside your target monomer, directly inserting an extra amino acid into the sequence [2]. This is a raw material quality issue, not a coupling protocol failure.
Q3: I am observing broad, split peaks in my final HPLC chromatogram with the exact target mass. What is the mechanism behind this? A3: You are likely observing diastereomeric peptides caused by D-enantiomer contamination in your L-Fmoc-amino acid building blocks [5]. Standard RP-HPLC cannot resolve enantiomeric species. If the enantiomeric purity of your starting material is not rigorously validated by chiral GC-MS or chiral HPLC to be ≥99.8%, trace D-amino acids will be incorporated [2]. Because diastereomers have identical masses and highly similar physicochemical properties, they often co-elute or cause peak broadening, severely complicating downstream purification [5].
Q4: How do free amino acids (H-Xaa-OH) in the Fmoc-protected powder affect the synthesis? A4: Free amino acids arise from incomplete initial protection or premature Fmoc shedding due to moisture or temperature degradation[4]. If H-Xaa-OH is present, it lacks Nα protection. Once coupled to the resin-bound peptide via its carboxyl group, its free Nα amine can immediately react with the excess Fmoc-Xaa-OH in the coupling solution, leading to a double insertion (endo-Xaa impurity) [4]. Furthermore, it can cause deletion sequences if it fails to couple properly. Free amino acid content must be kept ≤0.2%[2].
Section 2: Quantitative Specifications for SPPS Building Blocks
To establish a self-validating system, you must audit your reagents against strict quantitative thresholds. The table below summarizes the critical purity specifications required for high-yield SPPS and the direct mechanistic consequences of exceeding these limits.
| Impurity Type | Maximum Acceptable Limit | Analytical Method | Mechanistic Consequence in SPPS |
| Acetic Acid | ≤ 0.02% | GC, IC | Permanent N-terminal capping; truncated deletion sequences. |
| Fmoc-Dipeptides | ≤ 0.1% | RP-HPLC | Double insertion (+Xaa) of the target amino acid. |
| D-Enantiomers | ≤ 0.2% (≥ 99.8% ee) | Chiral HPLC / GC-MS | Stereochemical inversion; formation of inseparable diastereomers. |
| Free Amino Acids | ≤ 0.2% | GC-MS / TLC | Premature condensation; double insertions or deletions. |
| Ethyl Acetate | ≤ 0.5% | GC | Hydrolyzes over time to form acetic acid (capping agent). |
| β-Alanyl Species | ≤ 0.1% | RP-HPLC | Insertion of incorrect β-alanine residue (rearrangement byproduct). |
Section 3: Logical Mapping of Impurities
Caption: Logical mapping of Fmoc-amino acid impurities to their mechanistic outcomes in SPPS.
Section 4: Experimental Protocols for Purity Validation
To ensure trustworthiness in your workflow, implement these self-validating protocols to test your starting materials before committing them to an expensive synthesis run [5].
Protocol 1: Orthogonal Validation of Fmoc-Amino Acid Purity Purpose: To detect hidden impurities that standard RP-HPLC misses.
-
Sample Preparation: Dissolve 1 mg/mL of the Fmoc-amino acid in a 50:50 mixture of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
RP-HPLC for Chemical Purity & Dipeptides: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm). Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min. Monitor at 265 nm (optimal for Fmoc absorbance). Integrate peaks to ensure dipeptides and β-alanyl species are ≤0.1%.
-
Chiral HPLC for Enantiomeric Purity: Switch to a chiral stationary phase column. Utilize an isocratic elution method (e.g., Hexane/Isopropanol mixture optimized for the specific amino acid). Monitor at 220 nm. Compare retention times with known D- and L- standards to verify the D-enantiomer is ≤0.2%.
-
GC-MS for Volatile Impurities: Analyze the dry powder via Gas Chromatography-Mass Spectrometry to quantify residual acetic acid and ethyl acetate, ensuring levels are ≤0.02% and ≤0.5%, respectively.
Protocol 2: Diagnostic "Trial Cleavage" for Early Troubleshooting Purpose: To diagnose raw material failures mid-synthesis before completing the entire peptide.
-
Resin Sampling: After a suspected problematic coupling cycle (e.g., introducing a sterically hindered or potentially impure Fmoc-amino acid), withdraw 5-10 mg of the peptide-resin from the reaction vessel.
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove all soluble reagents and residual coupling additives. Air dry for 5 minutes.
-
Micro-Cleavage: Treat the resin with 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 1 hour at room temperature.
-
Precipitation: Filter the cleavage solution directly into 1 mL of cold diethyl ether to precipitate the peptide. Centrifuge at 10,000 rpm for 3 minutes and decant the ether.
-
LC-MS Analysis: Dissolve the resulting pellet in 50% Acetonitrile/Water and analyze via LC-MS. Look for +Mass (indicating an insertion/dipeptide) or -Mass (indicating truncation/acetate capping) to diagnose the specific raw material failure.
References
- Title: Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH URL
- Title: Novabiochem® Fmoc-Amino Acids Source: Sigma-Aldrich URL
- Title: Technical Support Center: Managing Fmoc-DL-Phe-OH Impurities Source: Benchchem URL
- Title: Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities Source: Creative Peptides URL
- Title: A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids Source: Benchchem URL
Validation & Comparative
Chiral Purity Analysis of Fmoc-(R)-4-amino-5-methylhexanoic Acid by HPLC
Executive Summary
Fmoc-(R)-4-amino-5-methylhexanoic acid (also known as Fmoc-
This guide evaluates three high-performance liquid chromatography (HPLC) methodologies for determining its enantiomeric purity. Based on comparative performance data for Fmoc-protected amino acids, Reversed-Phase (RP) chromatography on Coated Cellulose Polysaccharide columns is identified as the superior approach for routine quality control due to its high resolution (
Strategic Methodology Comparison
The following analysis compares three distinct separation modes. The selection criteria prioritize Resolution (
Method A: Coated Cellulose in Reversed Phase (Recommended)
-
Column Technology: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2 ) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1 ).
-
Mechanism: The bulky Fmoc group interacts strongly with the carbamate linkage of the stationary phase via
- interactions and hydrogen bonding. The chlorinated derivative (Cellulose-2) often provides superior selectivity for sterically hindered isomers. -
Pros:
-
Highest Selectivity: Consistently resolves 18 of 19 common Fmoc-amino acids with baseline resolution (
). -
Solubility: Fmoc-amino acids are highly soluble in ACN/MeOH, preventing column clogging common in Normal Phase (hexane) methods.
-
MS Compatible: Uses volatile acidic buffers (Formic acid/TFA).
-
-
Cons: Limited solvent resistance (cannot use DCM, THF, or Ethyl Acetate).
Method B: Immobilized Amylose in Reversed Phase
-
Column Technology: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA , Chiralpak IG ).
-
Mechanism: Similar to Method A but with an immobilized selector, allowing for a broader range of solvents.[1]
-
Pros:
-
Robustness: Immune to phase collapse from aggressive solvents.
-
Solvent Flexibility: Can use DCM or THF to dissolve difficult samples without damaging the column.
-
-
Cons: Often shows slightly lower resolution (
) for Fmoc-derivatives compared to the coated Cellulose-2 phase.
Method C: Cinchona Alkaloid Anion Exchange (Orthogonal)
-
Column Technology: Quinine-based weak anion exchanger (e.g., Chiralpak QN-AX ).[1]
-
Mechanism: Ion-exchange interaction between the carboxylate of the amino acid and the quinuclidine nitrogen of the selector.
-
Pros: Excellent for zwitterionic compounds; works in Polar Ionic Mode (MeOH/ACN with acid/base).
-
Cons: Requires complex mobile phase optimization (counter-ion concentration); less "plug-and-play" than polysaccharide RP.
Comparative Performance Data
The following table summarizes expected performance metrics based on extensive class-specific data for Fmoc-protected amino acids [1, 2].
| Parameter | Method A (Lux Cellulose-2) | Method B (Chiralpak IA) | Method C (Chiralpak QN-AX) |
| Separation Mode | Reversed Phase (RP) | Reversed Phase (RP) | Polar Ionic Mode (PIM) |
| Mobile Phase | ACN / 0.1% TFA (aq) (60:40) | ACN / 0.1% TFA (aq) (50:50) | MeOH / ACN / NH4OAc |
| Selectivity ( | 1.3 – 1.6 (High) | 1.1 – 1.3 (Moderate) | 1.2 – 1.8 (Variable) |
| Resolution ( | > 2.5 | 1.5 – 2.0 | > 3.0 (if optimized) |
| Tailing Factor | 1.0 – 1.2 | 1.1 – 1.3 | 1.2 – 1.5 |
| Run Time | < 15 min | < 20 min | 20–30 min |
| Suitability | QC / Routine Analysis | Method Development | Difficult Separations |
Key Insight: While Method C offers a powerful alternative mechanism, Method A is preferred for this compound because the hydrophobic Fmoc group drives excellent retention and separation on polysaccharide phases without the need for complex salt buffers.
Detailed Experimental Protocol (Method A)
This protocol is designed to ensure self-validating results. The use of an acidic mobile phase is strictly required to suppress the ionization of the carboxylic acid, ensuring sharp peak shape.
Reagents & Equipment
-
Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm). Alternative: Chiralcel OD-RH.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Sample: this compound (approx. 1 mg/mL in ACN).
Instrument Settings
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 254 nm (Targeting the Fmoc chromophore) and 220 nm (Amide bond).
-
Injection Volume: 5–10 µL.
Gradient Profile
While isocratic conditions often work, a shallow gradient ensures elution of late-eluting impurities.
| Time (min) | % Mobile Phase B (ACN) | Comments |
| 0.0 | 50 | Equilibration |
| 15.0 | 70 | Elution of Enantiomers |
| 15.1 | 90 | Wash Step |
| 20.0 | 90 | Wash Hold |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | Ready for next injection |
System Suitability Criteria
-
Resolution (
): NLT 2.0 between (R) and (S) enantiomers. -
Tailing Factor: NMT 1.5.
-
Sensitivity: S/N > 10 for 0.1% impurity spike.
Method Development Workflow
The following diagram illustrates the decision logic for optimizing the chiral separation of Fmoc-protected amino acids.
Figure 1: Decision tree for chiral method development of Fmoc-protected amino acids, prioritizing Reversed Phase conditions on polysaccharide columns.
Scientific Rationale & Troubleshooting
Why Acidic Additives?
Fmoc-amino acids possess a free carboxylic acid group. In neutral mobile phases, this group ionizes (
Elution Order
On Cellulose-based columns (like Lux Cellulose-1/2), the L-enantiomer (or in this case, the (S)-enantiomer structurally analogous to L-Leucine) typically elutes before the D-enantiomer (R-form). However, for
Troubleshooting Low Resolution
If
-
Lower Temperature: Reducing column temperature to 10–15°C often increases separation factors (
) by reducing molecular rotation energy. -
Change Organic Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and can alter the hydrogen bonding network between the Fmoc group and the chiral selector.
References
-
Phenomenex. (2022).
-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link -
BenchChem. (2025). A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Link
-
Daicel Chiral Technologies. (2021). Chiralpak IC: An Immobilized Polysaccharide Chiral Stationary Phase. Application Note. Link
-
Ilisz, I., et al. (2025).
-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type CSPs. Journal of Chromatography A. Link
Sources
structural analysis of peptides with Fmoc-(R)-4-amino-5-methylhexanoic acid by NMR
Structural Elucidation of -Peptides: A Comparative Guide to this compound
Executive Summary: The Rise of the -Foldamer
In the landscape of peptidomimetics, This compound represents a critical building block for
This guide objectively compares the Nuclear Magnetic Resonance (NMR) structural analysis of peptides containing this residue against standard
Comparative Analysis: -Peptides vs. -Peptides[1]
The structural characterization of peptides containing this compound requires a shift in interpretive strategy compared to standard
Table 1: NMR Spectral Characteristics & Structural Metrics
| Feature | Standard | Impact on Analysis | |
| Backbone Atoms | 2 ( | 4 ( | Expands the spin system; requires longer TOCSY mixing times. |
| Spin System | The | ||
| Secondary Structure | NOE patterns shift from | ||
| Coupling ( | Small coupling constants in | ||
| Proteolytic Stability | Low (Rapid degradation) | High (Resistant to common proteases) | Allows for long-duration NMR experiments without degradation. |
Mechanistic Insight: The 14-Helix
While
Experimental Protocol: Step-by-Step Structural Elucidation
To successfully assign the structure of a peptide containing this compound, follow this validated workflow.
Phase 1: Sample Preparation
-
Solvent Selection: Do not default to aqueous buffers.
-peptides often require protic organic solvents to stabilize secondary structures.-
Recommended:CD
OH (Methanol-d4) or TFE-d3 (Trifluoroethanol) . TFE promotes helical formation. -
Concentration: 2–5 mM to prevent aggregation while ensuring signal-to-noise ratio.
-
-
Reference Standard: Use internal TMS (Tetramethylsilane) or residual solvent peaks (MeOH
3.31 ppm).
Phase 2: Data Acquisition
Run the following suite at 500 MHz or higher (600-800 MHz recommended for dispersion):
-
1D
H NMR: To assess dispersion and amide proton exchange rates. -
2D TOCSY (Total Correlation Spectroscopy):
-
Mixing Time:80–100 ms .
-
Purpose: Essential for tracing the extended side chain. You must see the connectivity from
. Short mixing times (<60 ms) may fail to relay magnetization to the protons.
-
-
2D DQF-COSY: To measure
coupling constants. -
2D ROESY or NOESY:
-
Mixing Time: 200–300 ms (ROESY preferred for mid-size peptides to avoid null NOEs).
-
Purpose: Sequential assignment and spatial folding verification.
-
Phase 3: Assignment Strategy (The "Walk")
Unlike
-
Identify the Amide (NH) .
-
Correlate NH to
(methine proton) via COSY/TOCSY. -
Follow
to (methylene) and then to (methylene next to Carbonyl). -
Sequential Step: Look for NOE correlations between
(or ) and .
Visualization of Structural Logic
The following diagrams illustrate the connectivity differences and the assignment workflow.
Diagram 1: Spin System Connectivity ( vs. )
Caption: Comparison of spin systems. Note the extended backbone chain in the
Diagram 2: NMR Assignment Workflow for -Peptides
Caption: Step-by-step workflow for assigning
Technical Validation & Troubleshooting
Identifying the -Residue
In a TOCSY spectrum, the this compound residue will display a distinct pattern:
-
Amide Proton: Typically
7.5–8.5 ppm (solvent dependent). -
-Proton (
): This is the chiral center carrying the amine. It resonates downfield ( 3.8–4.2 ppm) compared to the and methylene protons. -
Protons (
): These appear as diastereotopic methylene pairs in the 2.0–2.6 ppm range. -
Side Chain: The isopropyl group (from the 5-methylhexanoic structure) will show methyl doublets upfield (
0.8–1.0 ppm), coupled to the methine.
Common Pitfalls
-
Spectral Overlap: The
and methylene protons often overlap with solvent lines or other side chains. Solution: Use HSQC (Heteronuclear Single Quantum Coherence) with C natural abundance if concentration permits (>5mM) to disperse these signals in the carbon dimension. -
Proline Isomerization: If your peptide contains Proline,
-residues can influence cis/trans isomerization rates. Always check for minor conformer peaks in the 1D spectrum.
References
-
Seebach, D., et al. (2004).[2] "The World of
- and -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity. Available at: [Link] - Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Vasudev, P. G., et al. (2011). "Structural insights into peptide foldamers containing
or amino acid residues." Indian Institute of Science. Available at: [Link] - Hintermann, T., & Seebach, D. (1997). "The Biological Stability of -Peptides." Chimia. (Reference for proteolytic stability claims).
Sources
- 1. Preparation and determination of X-ray-crystal and NMR-solution structures of γ2,3,4-peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry characterization of peptides with Fmoc-(R)-4-amino-5-methylhexanoic acid
Analytical Comparison Guide: Mass Spectrometry Characterization of Peptidomimetics Incorporating Fmoc-(R)-4-amino-5-methylhexanoic Acid
Executive Summary
The integration of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, offering enhanced proteolytic stability and the ability to design highly specific conformational foldamers. Specifically, this compound—a
However, the extended aliphatic backbone of
Mechanistic Causality: - vs. -Amino Acid Fragmentation
To accurately characterize a peptidomimetic, one must understand how structural modifications alter gas-phase ion chemistry.
In standard homochiral
When this compound is incorporated and deprotected, it introduces an extended C
-
Mass Shift: The addition of two methylene units (-CH2-CH2-) increases the residue mass from 99.068 Da (
-Valine) to 127.100 Da ( -Valine). -
Altered Proton Mobility: The increased distance between adjacent amide carbonyls changes the hydrogen-bonding directionality—often enforcing unique 12/10-helical secondary structures[3]. In the gas phase, this can trap protons, leading to atypical neutral losses or suppressed y-ion generation in low-energy CID[4].
-
Orthogonal Cleavage Sites in ETD: While ETD transfers an electron to cleave the N-C
bond in natural peptides[2][5], in -peptides, the radical anion induces cleavage at the N-C bond , yielding modified c- and z-type ions that preserve the extended aliphatic chain on the z-fragment.
Comparative Performance Data
The following table summarizes the quantitative and mechanistic differences when analyzing peptides containing standard
| Analytical Parameter | Standard | Analytical Impact & Causality | |
| Residue Formula | C5H9NO | C7H13NO | Determines the exact mass shift required for MS/MS sequence mapping. |
| Monoisotopic Mass | 99.0684 Da | 127.0997 Da | +28.0313 Da shift per residue incorporated. |
| CID/HCD Cleavage | Amide bond (b/y ions) | Amide bond (b/y ions) | Cleavage site remains identical, but HCD is preferred over CID to overcome higher activation energy thresholds. |
| ETD Cleavage | N-C | N-C | ETD fragmentation is sequence-independent, bypassing the altered proton mobility of the |
| RP-LC Retention | Baseline Hydrophobicity | Increased Hydrophobicity | The extended aliphatic chain increases retention time on C18 columns, aiding in isomer separation. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural characterization, the following protocol employs an orthogonal fragmentation strategy. By utilizing both HCD and ETD, the workflow becomes a self-validating system : the sequence is confirmed only when both independent fragmentation mechanisms yield the exact same localized mass shift.
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
-
Coupling: Dissolve 3 equivalents of this compound[1] in DMF. Add 3 eq of HATU and 6 eq of DIPEA. The primary nature of the carboxyl-adjacent carbon (C
is a -CH2-) ensures rapid coupling kinetics despite the -isopropyl steric bulk. -
Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.
Phase 2: LC-MS/MS Acquisition
-
Chromatography: Inject the sample onto a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
-
Ionization: Electrospray Ionization (ESI) in positive mode. The unique helical propensity of
-peptides may result in a lower average charge state distribution compared to unfolded -peptides[3]. -
Alternating Fragmentation (DDA):
-
Scan 1 (HCD): Apply normalized collision energy (NCE) of 28-32%. HCD is utilized instead of ion-trap CID to eliminate the "1/3 rule" low-mass cutoff, ensuring the detection of low m/z immonium ions[7].
-
Scan 2 (ETD): Apply ETD with supplemental activation (ETcaD) to ensure the dissociation of non-covalently bound c/z fragment complexes[5][6].
-
Phase 3: Data Interpretation & Internal Validation
-
HCD Validation: Map the y-ion series. Locate the mass gap of 127.0997 Da .
-
ETD Validation: Map the z-ion series. Locate the identical mass gap of 127.0997 Da .
-
Causality Check: If the HCD spectrum shows extensive neutral losses (e.g., -NH3 or -H2O) obscuring the backbone cleavage, rely on the ETD spectrum. Because ETD is driven by radical anion electron transfer rather than vibrational energy, it ignores the altered hydrogen-bonding network of the
-peptide, providing a clean N-C cleavage[2][6].
Fragmentation Pathway Visualization
The following diagram illustrates the divergent, yet complementary, fragmentation pathways utilized in our self-validating protocol.
Fig 1: MS/MS decision tree for γ-peptides, contrasting CID/HCD and ETD fragmentation pathways.
Conclusion
Characterizing peptides modified with this compound requires moving beyond standard proteomics workflows. While the extended
References
- Fmoc-(R)
- A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides ResearchG
- Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC N
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
- The Forgotten Fragments - European Pharmaceutical Review European Pharmaceutical Review.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 6. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Conformational Studies of Peptides with Fmoc-(R)-4-amino-5-methylhexanoic Acid
This guide provides an in-depth technical analysis of Fmoc-(R)-4-amino-5-methylhexanoic acid , a specific
A Publish Comparison Guide for Foldamer Design
Executive Summary & Molecule Profile
This compound is a protected
This extension fundamentally alters the peptide's conformational landscape, granting access to the 14-helix , a secondary structure defined by
| Feature | Specification |
| Common Name | Fmoc- |
| Backbone Type | |
| Chirality | (R)-enantiomer (Corresponds to natural L-Valine side-chain orientation) |
| Primary Fold | 14-Helix (in solution and solid state) |
| Key Advantage | Extreme proteolytic stability; distinct immunogenic profile |
Comparative Analysis: vs. vs. Peptides
To select the correct building block for your peptidomimetic, you must understand how the backbone extension influences folding and stability.
Structural Propensities
The insertion of methylene groups increases the number of rotatable bonds per residue, theoretically increasing entropy and opposing folding. However,
| Parameter | |||
| Backbone Atoms | 3 (N-C | 4 (N-C | 5 (N-C |
| Dominant Helix | 14-Helix (for | 14-Helix ( | |
| H-Bond Pattern | |||
| Dipole Moment | Macrodipole (N to C) | Variable | Distinct macrodipole |
| Proteolytic Stability | Low (Minutes in serum) | High | Extreme (Hours/Days) |
The 14-Helix Signature
The primary reason to incorporate this compound is to enforce the 14-helix.
-
Mechanism: The isopropyl side chain at the
-position (C4) restricts torsion angles, favoring a gauche conformation that nucleates the helix. -
Comparison: Unlike the
-helix, which requires ~7-10 residues to stabilize, -peptides can form stable 14-helices with as few as 4 residues in solution [1].
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Workflow
Coupling
Validated Protocol for this compound:
-
Resin Selection: Use low-loading resins (0.3–0.5 mmol/g) like 2-Chlorotrityl Chloride or Rink Amide to reduce aggregation.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory for efficient coupling.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is recommended as an additive to suppress racemization, though the (R)-center is relatively stable.
DOT Diagram: Optimized Synthesis Workflow
Caption: Figure 1. Optimized SPPS workflow for sterically hindered
Circular Dichroism (CD) Characterization
Verifying the 14-helix requires specific CD parameters. Standard algorithms for
Protocol:
-
Solvent: Dissolve peptide in Methanol or Trifluoroethanol (TFE) for maximum helicity; water/buffer may show reduced signal due to hydrophobic collapse or fraying.
-
Concentration: 0.1 – 0.5 mM.
-
Path Length: 1 mm quartz cuvette.
-
Scan Range: 190 nm – 260 nm.
Data Interpretation:
-
14-Helix Signature: Look for a single, intense minimum at ~214 nm [2].
-
Note: This is distinct from the
-helix (double minima at 208/222 nm). -
Warning: The 214 nm minimum can be confused with the
-sheet minimum (218 nm) of -peptides. Confirmation via 2D-NMR (NOESY showing amides) is recommended for novel sequences.
-
-
Bundle Formation: If the minimum shifts to 205 nm , it indicates self-assembly into quaternary bundles [3].[2]
Stability & Performance Data
The most compelling reason to use this compound is proteolytic resistance. The
Comparative Stability (Half-life in Human Serum):
| Peptide Backbone | Half-Life ( | Degradation Mechanism |
| < 30 Minutes | Rapid cleavage by endo/exopeptidases | |
| > 24 Hours | Steric unrecognized, but potential toxicity | |
| > 7 Days | Complete backbone orthogonality |
Causality: The protease active sites have evolved to hydrolyze amide bonds spaced by one carbon (C
Strategic Decision Tree
Use the following logic flow to determine if this residue is appropriate for your project.
Caption: Figure 2. Decision matrix for selecting
References
-
Hintermann, T., & Seebach, D. (1997). The biological stability of
-peptides: no degradation by peptidases. Chimia, 51, 244-247. -
Seebach, D., et al. (2004).[3] Gamma-peptides—folding and permeation through membranes. Chemical Biodiversity, 1(9), 1111-1239.
-
Pomerantz, W. C., et al. (2008).
-peptides.[2][4] Journal of the American Chemical Society, 130(12), 3746-3747. -
Vasudev, P. G., et al. (2011).
, , and hybrid peptides. Chemical Reviews, 111(2), 657-687.
Sources
- 1. Characteristic Structural Parameters for the γ-Peptide 14-Helix:Importance of Subunit Preorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Distinctive circular dichroism signature for 14-helix-bundle formation by beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of (R) vs (S) isomers of 4-amino-5-methylhexanoic acid in peptides
This comparative guide details the structural, functional, and synthetic differences between the (R) and (S) isomers of 4-amino-5-methylhexanoic acid (often abbreviated as
Executive Summary
4-amino-5-methylhexanoic acid is a
-
The (R)-Isomer: Corresponds stereochemically to natural L-Valine . Due to a change in Cahn-Ingold-Prelog (CIP) priorities during synthesis, the L-configuration translates to the (R)-descriptor. It is the standard choice for designing "biomimetic"
-peptides that adopt stable 12-helices or 14-helices . -
The (S)-Isomer: Corresponds to non-natural D-Valine . It is used to induce reverse-turn structures, disrupt helices in L-backbones, or design enantiomeric (mirror-image) foldamers for resistance to chiral biological environments.
Stereochemical Mechanics: The "R" is "L" Paradox
To effectively use this residue, researchers must understand why the stereodescriptors flip relative to the parent
The Priority Swap
In the parent L-Valine , the nitrogen is priority #1, the carboxyl (#2), and the isopropyl side chain (#3). This arrangement yields an (S) configuration.
However, in 4-amino-5-methylhexanoic acid , the insertion of two methylene groups (
-
Priority 1:
-
Priority 2:
(Isopropyl side chain) -
Priority 3:
(Backbone tail) -
Priority 4:
Result: The spatial arrangement of atoms in natural L-Valine is retained, but the descriptor changes from (S) to (R) .
| Feature | (R)-4-amino-5-methylhexanoic acid | (S)-4-amino-5-methylhexanoic acid |
| Parent Amino Acid | L-Valine (Natural) | D-Valine (Non-natural) |
| CIP Configuration | (R) | (S) |
| Foldamer Helicity | Right-handed ( | Left-handed ( |
| Biomimetic Potential | High (mimics natural peptide side-chain display) | Low (unless targeting D-peptide pockets) |
Functional Comparison in Peptide Design
A. Secondary Structure Induction (Foldamers)
-Peptides are distinct from-
Use of (R)-Isomer: When polymerized or alternated with other (R)-
-amino acids (derived from L-amino acids), the (R)-isomer promotes the formation of a 12-helix (2.6 residues per turn). This structure is stabilized by C=O( ) NH( ) hydrogen bonds. The side chains project outward, mimicking the amphipathicity of -helices but with greater proteolytic stability. -
Use of (S)-Isomer: Incorporating an (S)-isomer into a sequence of (R)-residues acts as a "helix breaker" or turn inducer, similar to placing a D-amino acid in an L-peptide
-helix. However, a pure oligomer of (S)-isomers will form a stable Left-handed 12-helix .
B. Proteolytic Stability
Both isomers exhibit exceptional stability compared to
-
In Vivo Context: The (R)-isomer is preferred for drug design because its side-chain vector matches the binding pockets of endogenous receptors evolved to recognize L-amino acids, even though the backbone itself is non-hydrolyzable.
Experimental Protocols
Protocol A: Synthesis via Double Arndt-Eistert Homologation
Objective: Synthesize (R)-4-amino-5-methylhexanoic acid from Boc-L-Valine.
-
Activation: Dissolve Boc-L-Valine (10 mmol) in THF at -15°C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq) to form the mixed anhydride.
-
Diazotization: Filter the salt and treat the filtrate with diazomethane (ether solution) at 0°C. Stir for 3 hours to yield the
-diazoketone. -
Wolff Rearrangement (Step 1 -
): Dissolve diazoketone in THF/Water (9:1). Add silver benzoate (0.1 eq) and sonicate. This yields Boc- -Homovaline . -
Repetition (Step 2 -
): Repeat the activation and diazotization steps on the purified Boc- -Homovaline. -
Final Rearrangement: Perform the second Wolff rearrangement.
-
Purification: Acidify and extract with ethyl acetate. Purify via flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
Measure Optical Rotation
. -
NMR Verification: The
-proton signal of Valine ( ppm) should disappear. A new multiplet for the -proton ( ppm) and multiplets for the -methylenes ( ppm) must appear.
Protocol B: Circular Dichroism (CD) Analysis for Helicity
Objective: Determine if the peptide adopts a 12-helix.[1][2]
-
Preparation: Dissolve the purified peptide (0.1 mM) in Trifluoroethanol (TFE) or Methanol (solvents that promote folding).
-
Measurement: Scan from 190 nm to 250 nm at 20°C.
-
Interpretation:
-
12-Helix ((R)-isomer): Look for a distinct minimum at ~210 nm and a maximum at ~190 nm .
-
Unfolded/Random Coil: Weak minimum near 200 nm.
-
Visualization of Pathways
Figure 1: Synthesis & Stereochemical Decision Tree
This diagram illustrates the synthetic route and the critical decision point for selecting the correct isomer based on the target application.
Caption: Synthesis pathway showing the derivation of the (R)-isomer from L-Valine and the resulting priority swap.
References
-
Seebach, D., et al. (2010). "
-Peptides Forming More Stable Secondary Structures than -Peptides: Synthesis and Helical NMR-Solution Structure." Helvetica Chimica Acta. Link -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Hintermann, T., & Seebach, D. (1997). "Synthesis of a
-Hexapeptide Made of (R)-4-Amino-5-methylhexanoic Acid." Synlett. Link -
Vasudev, P. G., et al. (2011). "Stereochemically constrained
-amino acids: new foldamer building blocks." Molecular BioSystems. Link -
ChemicalBook. (2024).[3] "L-Valine Synthesis and Properties." ChemicalBook Database. Link
Sources
Fmoc-(R)-4-amino-5-methylhexanoic Acid: A Comparative Guide to a Superior Building Block for Peptidomimetic Design
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my focus is on bridging the gap between novel chemical tools and their practical application in advancing therapeutic research. This guide provides a comprehensive evaluation of Fmoc-(R)-4-amino-5-methylhexanoic acid, a non-canonical amino acid that has garnered significant interest for its ability to impart valuable pharmacokinetic and pharmacodynamic properties to peptide-based drug candidates. We will move beyond a simple product description to a critical comparison, supported by experimental logic and protocols, to empower you, my fellow researchers, to make informed decisions in your discovery programs.
Foundational Principles: The Strategic Advantage of the Fmoc Group and Non-Canonical Scaffolds
To appreciate the utility of this compound, we must first understand the strategic choices embedded in its structure.
The Fmoc Advantage: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[][][3] Its primary advantage over the older tert-butyloxycarbonyl (Boc) strategy lies in its cleavage condition. The Fmoc group is removed with a mild base (typically piperidine), while side-chain protecting groups are acid-labile.[3][4] This "orthogonal" protection scheme prevents the repeated acid treatments required in Boc chemistry, which can degrade the growing peptide chain, especially in longer sequences.[4] This mild approach is crucial for preserving the integrity of complex and sensitive peptides.[]
Why Non-Canonical Amino Acids? Natural peptides are often poor drug candidates due to their rapid degradation by proteases.[5][6] Peptidomimetics—molecules that mimic the structure and function of peptides—are designed to overcome this limitation.[6] Incorporating non-canonical amino acids, such as γ-amino acids like this compound, alters the peptide backbone, making it unrecognizable to many proteases and thus significantly enhancing its metabolic stability.[7]
Comparative Analysis: this compound vs. Alternative Building Blocks
The decision to incorporate a specific building block must be justified by its superior performance. The unique γ-amino acid structure, combined with a bulky isobutyl side chain, gives this compound distinct advantages over both standard alpha-amino acids and simpler non-canonical spacers.
Performance in Inducing Structural Rigidity
A key goal in peptidomimetic design is to constrain the molecule into its bioactive conformation, reducing the entropic penalty of binding to its target. The structure of this γ-amino acid is exceptionally suited for this purpose.
| Building Block | Backbone Type | Conformational Flexibility | Typical Induced Structure | Rationale for Performance |
| This compound | γ-Amino Acid | Highly Restricted | Defined β-turns or helical structures | The extended γ-backbone and the sterically demanding isobutyl side chain severely limit bond rotation, forcing the peptide into a predictable, rigid conformation. |
| Fmoc-β-Alanine | β-Amino Acid | Moderately Restricted | Can form turns, but with more flexibility | The shorter β-backbone offers more rotational freedom than a γ-backbone, leading to less defined secondary structures. |
| Fmoc-Glycine | α-Amino Acid | Highly Flexible | Random Coil | The lack of a side chain allows for maximum rotational freedom, making it a "helix-breaker" and contributing to conformational disorder. |
| Fmoc-L-Leucine | α-Amino Acid | Moderately Flexible | α-Helix (in sequence) | While the isobutyl side chain is identical, the α-amino acid backbone is susceptible to proteolytic cleavage and offers less conformational constraint compared to the γ-analog. |
This ability to enforce a specific three-dimensional shape is critical for mimicking the pharmacophore of a natural peptide and enhancing binding affinity to biological targets.[6]
Application Focus: Enhancing Therapeutic Potential
The structural benefits of this compound translate directly into tangible therapeutic advantages, particularly in the development of novel inhibitors and bioactive probes.
Improving Metabolic Stability
The most significant advantage is the enhanced resistance to enzymatic degradation. The modified backbone serves as a "stealth" modification that prevents recognition and cleavage by proteases.
Experimental Workflow: Proteolytic Stability Assay
This workflow outlines a standard experiment to compare the stability of a native peptide versus a peptidomimetic containing our building block.
Caption: Comparative workflow for assessing peptide stability against proteolysis.
The expected outcome is a significantly longer half-life for the peptidomimetic, demonstrating the protective value of the non-canonical backbone.
Designing Inhibitors of Protein-Protein Interactions (PPIs)
Many disease pathways are driven by PPIs, which are notoriously difficult to target with small molecules. Peptidomimetics containing this compound can mimic the secondary structures (e.g., α-helices) that mediate these interactions, acting as competitive inhibitors.
Caption: Logical diagram of competitive inhibition of a protein-protein interaction.
Experimental Protocol: Incorporation via Fmoc-SPPS
The following is a self-validating, standard protocol for incorporating this compound into a peptide sequence on a 0.1 mmol scale using a manual synthesis vessel.
Materials:
-
Rink Amide Resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation:
-
Add 0.1 mmol of resin to the synthesis vessel.
-
Swell the resin in DMF for 1 hour.[8] Drain the DMF.
-
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain.
-
Add fresh 20% piperidine/DMF and agitate for 10 minutes. Drain.[9]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (The Critical Step):
-
Activation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq., 0.6 mmol). Allow to pre-activate for 2-5 minutes. The causality here is that pre-activation forms the highly reactive HOBt-ester, which minimizes racemization and ensures efficient coupling.[9]
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. Due to the potential steric hindrance of this unnatural amino acid, a longer coupling time compared to standard amino acids is advisable.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, ensuring the coupling reaction has gone to completion.[10] A negative (yellow) result is desired. If positive (blue), repeat the coupling step. This test is a self-validating checkpoint for protocol trustworthiness.
-
-
Washing:
-
Drain the coupling solution. Wash the resin thoroughly with DMF (5x) to remove all excess reagents.
-
-
Synthesis Cycle:
-
Repeat steps of Deprotection (as in step 2), Coupling (using the next amino acid), and Washing for each subsequent residue in your peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final residue is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS) and agitate for 2-3 hours. This strong acid cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC) to obtain the final, high-purity product.
-
Conclusion
This compound is more than just another building block; it is a strategic tool for overcoming fundamental challenges in peptide drug development. Its demonstrated ability to enforce conformational rigidity and provide a shield against proteolytic degradation makes it a superior alternative to standard amino acids or simpler, more flexible linkers. By understanding the chemical principles behind its function and applying robust synthesis protocols, researchers can effectively leverage this compound to create next-generation peptidomimetics with enhanced stability, specificity, and therapeutic potential.
References
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Bandyopadhyay, J. K., et al. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(16), 4987. Retrieved from [Link]
-
Guranowski, A. (Ed.). (2010). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. In Peptide Synthesis. Humana Press. Retrieved from [Link]
-
Merck (Novabiochem). (n.d.). Enhanced specification Fmoc-amino acids. Retrieved from [Link]
-
Aillaud, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10079. Retrieved from [Link]
-
Singh, Y., & Kumar, V. (2025). Peptidomimetics as next-generation therapeutic applications. World Journal of Advanced Research and Reviews, 24(2), 1059-1072. Retrieved from [Link]
-
De Vreese, K., et al. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 129-134. Retrieved from [Link]
Sources
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Safety Operating Guide
Fmoc-(R)-4-amino-5-methylhexanoic Acid: Proper Disposal Procedures
Senior Application Scientist Technical Guide
Executive Summary (BLUF)
Immediate Action Required: Fmoc-(R)-4-amino-5-methylhexanoic acid (Fmoc-D-β-Homoleucine) is a non-standard amino acid derivative classified as a hazardous chemical irritant with potential aquatic toxicity. It must never be disposed of in municipal trash or sanitary sewer systems.
-
Solid Waste: Segregate into designated solid hazardous waste containers (typically yellow-labeled).
-
Liquid Waste: Segregate based on the solvent carrier (Halogenated vs. Non-Halogenated).
-
Container Status: Empty containers must be triple-rinsed to be considered "RCRA Empty" before disposal or recycling.[1][2]
Chemical Profile & Hazard Identification
To ensure a self-validating disposal protocol, one must understand the chemical nature of the waste.[3] The Fmoc (Fluorenylmethyloxycarbonyl) group renders the molecule hydrophobic and susceptible to base-catalyzed decomposition, releasing dibenzofulvene.[4]
Physical & Chemical Properties Table
| Property | Data | Operational Implication |
| Chemical Name | This compound | Standard nomenclature for labeling. |
| Synonyms | Fmoc-D-β-Homoleucine; Fmoc-D-β-HLeu-OH | Check inventory for these alternate names. |
| CAS Number | 212688-54-5 (R-isomer) / 193887-44-4 (S-isomer) | Unique identifier for waste manifests. |
| Physical State | Solid (White to off-white powder) | Requires particulate control (dust mask). |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H402 (Aquatic) | Do not flush. Toxic to aquatic life. |
| Reactivity | Base-labile (Fmoc group) | Incompatible with strong bases (e.g., Piperidine) in waste storage. |
The "Why" Behind the Protocol (Causality)
We do not dispose of this in general trash because the fluorene moiety (from the Fmoc group) is a polycyclic aromatic hydrocarbon derivative. Upon degradation in landfills, these compounds can leach into groundwater, posing persistent environmental toxicity [1]. Furthermore, as a fine powder, it poses an inhalation risk to custodial staff if not sealed in a chemical waste stream.
Pre-Disposal Protocol: Assessment & Segregation
Trust Mechanism: Before moving waste, perform this 3-point check to prevent cross-contamination or accidents.
-
State Verification: Is the material a dry solid or dissolved in solution?
-
Solvent Identification (if liquid): Does the solution contain halogenated solvents (DCM, Chloroform) or non-halogenated solvents (DMF, Methanol, Ethyl Acetate)?
-
Critical: Mixing acetone (non-halo) with chloroform (halo) in a non-halo bin is a common violation that incurs heavy regulatory fines.
-
-
Contamination Check: Is the material mixed with "P-listed" acutely toxic substances (e.g., sodium azide, cyanides)? If yes, the entire mixture assumes the higher hazard classification.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess/Expired)
Goal: Isolate the solid to prevent dust generation and environmental release.
-
PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If handling >10g of open powder, use a fume hood or N95 respirator.
-
Primary Containment: Keep the substance in its original glass/plastic vial if possible. Ensure the cap is tight.[5]
-
Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type).
-
Labeling: Affix a hazardous waste tag to the bag.
-
Required Fields: Full Chemical Name (No abbreviations like "Fmoc-AA"), CAS #, Hazard Checkbox (Irritant).
-
-
Transfer: Move to the laboratory's designated Solid Hazardous Waste Drum (often a wide-mouth HDPE drum).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Goal: Prevent solvent incompatibility and exothermic reactions. Context: You have dissolved the Fmoc-amino acid in a solvent (e.g., DMF or DCM) for peptide synthesis.[6][7][8]
-
Determine Solvent Base:
-
Halogenated: Contains Methylene Chloride (DCM), Chloroform.
-
Non-Halogenated: Contains DMF, NMP, Methanol, Acetone, Ether.
-
-
Select Carboy: Choose the HDPE waste carboy matching the solvent base.
-
Pouring: Use a funnel to prevent spillage. Do not fill >90% capacity.
-
pH Check (Self-Validating Step): If the waste contains cleavage cocktails (TFA) or bases (Piperidine), verify the waste stream compatibility.
-
Warning: Do not mix acidic cleavage waste with basic deprotection waste without neutralization, as this generates heat and gas.
-
Scenario C: Empty Container Disposal (RCRA "Empty")
Regulatory Standard: EPA 40 CFR 261.7 [2].[2] A container is only considered "empty" if:
-
All wastes have been removed by pouring/pumping.[1]
Triple Rinse Protocol:
-
Add a solvent capable of dissolving the residue (e.g., Acetone or Methanol) to 10% of the container volume.
-
Cap and shake vigorously for 30 seconds.
-
Decant the rinsate into the Non-Halogenated Liquid Waste carboy.
-
Repeat 2 more times.
-
Deface the original label (mark out the chemical name).
-
Write "TRIPLE RINSED" or "EMPTY" on the bottle.
-
Dispose of the glass bottle in the Glass/Sharps bin (or recycle if your facility permits). Cap should be disposed of in regular trash.
Visual Decision Logic
The following diagram illustrates the decision matrix for segregating Fmoc-amino acid waste.
Figure 1: Decision tree for segregation of Fmoc-amino acid waste streams. Blue/Yellow nodes indicate decision/assessment points; Green nodes indicate final disposal endpoints.
Emergency Procedures (Spill Response)
In the event of a spill of solid this compound:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don PPE (Gloves, Goggles, N95 mask).
-
Contain: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Clean: Scoop material into a waste bag. Wipe the surface with acetone or ethanol to solubilize residual Fmoc-derivative.
-
Dispose: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.
References
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Empty Container Regulations (40 CFR 261.7).[1][2] Retrieved from [Link]
-
American Chemical Society. (2023). Laboratory Waste Management Guidelines. Retrieved from [Link]
Sources
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. chempep.com [chempep.com]
- 5. acs.org [acs.org]
- 6. renyi.hu [renyi.hu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling Fmoc-(R)-4-amino-5-methylhexanoic acid
Handling specialized reagents like Fmoc-(R)-4-amino-5-methylhexanoic acid requires more than a cursory glance at a safety data sheet; it demands a mechanistic understanding of the compound's physical and chemical properties. Widely utilized in solid-phase peptide synthesis (SPPS) and targeted drug development, this fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative is essential for creating complex, biologically active peptide sequences [1].
However, its physical state as a fine crystalline powder and its specific chemical architecture necessitate rigorous safety, operational, and disposal protocols. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, step-by-step methodology that ensures both personnel safety and experimental integrity.
Hazard Assessment & Mechanistic Causality
To build a robust safety protocol, we must first understand why specific precautions are required. The hazards associated with this compound are directly linked to its molecular structure and physical form:
-
Inhalation Risks (Particulate Aerosolization): The compound is supplied as a highly refined powder. Due to its low bulk density, the micro-particulates are easily aerosolized. Inhalation can lead to acute respiratory tract irritation.
-
Dermal and Ocular Toxicity: The hydrophobic Fmoc protecting group and the aliphatic side chain allow the molecule to interact with and potentially disrupt the lipid bilayers of the skin and mucous membranes, acting as a mild to moderate irritant upon contact [1].
-
Thermal Decomposition: While stable under standard laboratory conditions, exposure to extreme heat or fire causes the compound to decompose, releasing highly toxic oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂) [2].
Personal Protective Equipment (PPE) Matrix
In strict accordance with the [3], the following PPE is mandatory. The selection is based on the specific mechanistic hazards of the compound and the solvents typically used in SPPS.
| PPE Category | Specification | Mechanistic Causality & Operational Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Prevents ocular exposure to airborne dust during weighing and protects against solvent splashes (e.g., DMF, DCM) during transfer. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Nitrile provides an effective barrier against the solid compound and offers transient protection against polar aprotic solvents. |
| Body Protection | Flame-resistant, fluid-resistant lab coat | Protects street clothing and skin from particulate accumulation and potential solvent permeation. |
| Respiratory Protection | N95 particulate respirator (or equivalent) | Required only if handling large quantities outside a certified chemical fume hood to prevent inhalation of aerosolized micro-particulates. |
Operational Workflow & Safe Handling Protocol
The following step-by-step methodology ensures a self-validating safety loop during the incorporation of this compound into a peptide chain.
Step 1: Environmental Preparation
-
Action: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizing agents).
-
Validation Check: Verify the hood's airflow monitor is in the "safe" zone before opening the chemical container.
Step 2: Anti-Static Weighing
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Weigh the compound slowly to minimize dust generation.
-
Causality: The highly hydrophobic nature of the Fmoc group induces static cling, which is the primary driver of accidental aerosolization.
-
Validation Check: Observe the powder's behavior. If the powder clings aggressively to the spatula or the sides of the boat, static is present. Discharge the tool against a grounded metal surface before proceeding.
Step 3: In-Hood Solubilization
-
Action: Transfer the pre-weighed amino acid to a sealed vial before removing it from the balance area. Solubilize the compound in an appropriate SPPS solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)) entirely within the fume hood.
-
Causality: Handling the compound as a liquid solution eliminates the inhalation hazard associated with the dry powder during transport to the reaction vessel.
Step 4: SPPS Coupling Reaction
-
Action: Add the solubilized amino acid to the SPPS reaction vessel containing the resin. Utilize standard coupling reagents (e.g., HATU, DIC/Oxyma) while maintaining a closed system.
-
Validation Check: Monitor the reaction vessel for pressure buildup. A truly closed, self-validating system should maintain a constant volume without solvent vapor leakage.
Step 5: Immediate Decontamination
-
Action: Wipe down the balance and fume hood surfaces with a damp paper towel (using a 70% ethanol/water solution).
-
Causality: Wet-wiping captures microscopic dust particles that dry-sweeping would otherwise launch into the ambient air space.
Workflow & Logic Visualization
Caption: Operational workflow and spill logic for handling this compound.
Spill Management & Disposal Plan
In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure, guided by the [4].
Hazardous Spill Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain (No Dry Sweeping): Do not dry-sweep the powder. Lightly moisten the spilled material with water or a compatible, low-volatility solvent to suppress dust generation.
-
Collect: Use a dedicated chemical spill kit or damp, disposable towels to carefully scoop or wipe up the material. Double-glove during this procedure.
-
Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down.
EPA-Compliant Disposal Plan: this compound and all contaminated materials (gloves, weighing boats, paper towels) must be treated as hazardous chemical waste.
-
Segregation: Place all collected spill debris and empty reagent containers into a designated, clearly labeled hazardous waste container. Validation Check: Ensure solid amino acid waste is not mixed with liquid solvent waste unless specifically authorized by your institution's EHS department.
-
Regulatory Compliance: Manage the waste in accordance with the [5]. Ensure the waste container is kept tightly closed when not actively receiving waste.
-
Manifesting: Transfer the waste to the facility's central accumulation area for eventual off-site disposal via an EPA-registered hazardous waste transporter.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste (RCRA Subtitle C)." United States EPA. Available at: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
